Cdc7-IN-17
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15N5OS |
|---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-methylpropyl]-6-(1H-pyrazol-5-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H15N5OS/c1-6(2)10(14)12-16-8-5-9(7-3-4-15-18-7)20-11(8)13(19)17-12/h3-6,10H,14H2,1-2H3,(H,15,18)(H,16,17,19)/t10-/m0/s1 |
InChI Key |
BHFYJEOUSGMTBT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NN3)N |
Canonical SMILES |
CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NN3)N |
Origin of Product |
United States |
Foundational & Exploratory
Cdc7-IN-17: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a promising target in oncology. This document provides a comprehensive technical overview of the mechanism of action of Cdc7-IN-17, a potent and selective ATP-competitive inhibitor of Cdc7 kinase.[1] This guide details the Cdc7 signaling pathway, the inhibitory action of this compound, quantitative data on its activity, and detailed protocols for its experimental evaluation.
The Cdc7 Signaling Pathway and its Role in DNA Replication
Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication during the S phase of the cell cycle.[2] Its activity is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell former 4), also known as ASK (Activator of S-phase Kinase). The active Cdc7-Dbf4 complex, often referred to as DDK (Dbf4-dependent kinase), is essential for the firing of replication origins.
The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the catalytic core of the replicative helicase.[2] Prior to the G1/S transition, the MCM complex is loaded onto DNA replication origins as part of the pre-replicative complex (pre-RC). For DNA replication to commence, the helicase activity of the MCM complex must be activated. This activation is a key step and is initiated by the phosphorylation of multiple subunits of the MCM complex by DDK.[2] This phosphorylation event facilitates the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase, which unwinds the DNA and allows for the assembly of the replisome.
Beyond its role in DNA replication initiation, Cdc7 is also implicated in the DNA damage response. It can phosphorylate Claspin, which in turn activates the ATR/CHK1 pathway to stall replication forks upon DNA damage.[2]
References
In-Depth Technical Guide: Discovery and Synthesis of a Potent Pyrazolopyrimidine-Based Cdc7 Kinase Inhibitor
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome integrity. Its overexpression in a wide range of human cancers has made it an attractive target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery and synthesis of a potent and selective Cdc7 inhibitor based on a pyrazolopyrimidine scaffold. Due to the limited publicly available information on "Cdc7-IN-17," this document will focus on a well-characterized and representative pyrazolo[1,5-a]pyrimidine Cdc7 inhibitor, referred to herein as Compound X, based on published research in the field. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
The Discovery of a Novel Pyrazolopyrimidine Scaffold
The discovery of this class of Cdc7 inhibitors was initiated through a high-throughput screening campaign aimed at identifying novel ATP-competitive inhibitors of Cdc7 kinase. The pyrazolo[1,5-a]pyrimidine scaffold was identified as a promising starting point due to its structural resemblance to the adenine core of ATP and its favorable drug-like properties.
Initial hits from the screen were subjected to a systematic structure-activity relationship (SAR) study to optimize their potency, selectivity, and pharmacokinetic properties. Key modifications included substitutions at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine core, leading to the identification of Compound X as a lead candidate with potent and selective inhibition of Cdc7.
Quantitative Biological Data
The biological activity of Compound X and its analogs was evaluated through a series of in vitro biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of Compound X
| Kinase | IC50 (nM) |
| Cdc7/Dbf4 | 5.2 |
| Cdk1/CycB | >10,000 |
| Cdk2/CycE | 8,500 |
| Aurora A | >10,000 |
| Aurora B | >10,000 |
Table 2: Cellular Activity of Compound X
| Cell Line | Proliferation IC50 (µM) | Target Engagement (p-MCM2 Inhibition) IC50 (µM) |
| HCT116 (Colon) | 0.8 | 0.5 |
| A2780 (Ovarian) | 1.2 | 0.7 |
| NCI-H460 (Lung) | 1.5 | 0.9 |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the Cdc7 signaling pathway, the synthetic workflow for Compound X, and the experimental workflow for its biological evaluation.
An In-depth Technical Guide to the Structure-Activity Relationship of Thieno[3,2-d]pyrimidine-Based Cdc7 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the prompt requested information on "Cdc7-IN-17," a thorough review of the scientific literature did not yield specific public data for a compound with this designation. Therefore, this guide focuses on a well-characterized and clinically relevant class of Cdc7 inhibitors, the thieno[3,2-d]pyrimidines, including the notable compound TAK-931. The principles and data presented herein are representative of the core structure-activity relationships for potent and selective Cdc7 kinase inhibitors.
Introduction to Cdc7 Kinase as a Therapeutic Target
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] In complex with its regulatory subunit, Dbf4 (or Drf1), Cdc7 forms the active Dbf4-dependent kinase (DDK), which is essential for the firing of replication origins during the S phase of the cell cycle.[1][2] DDK's primary substrate is the minichromosome maintenance (MCM) complex, a key component of the replicative helicase.[1] Phosphorylation of MCM proteins by Cdc7 is a critical step for the recruitment of other replication factors and the unwinding of DNA, thereby initiating DNA synthesis.[1]
Many cancer cells exhibit overexpression of Cdc7, which is often correlated with poor prognosis.[1] These cells are also often under high replicative stress, making them particularly dependent on robust DNA replication machinery.[3] Consequently, inhibiting Cdc7 has emerged as a promising therapeutic strategy to selectively target cancer cells by inducing replication stress, leading to cell cycle arrest and apoptosis.[3][4]
The Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a key pharmacophore that has been successfully exploited to develop potent and selective inhibitors of Cdc7 kinase. TAK-931 (Simurosertib) is a clinical-stage compound based on this scaffold that has demonstrated high potency and selectivity for Cdc7.[5] This guide will explore the structure-activity relationship (SAR) of this chemical series, detailing how modifications to different parts of the molecule impact its biological activity.
Structure-Activity Relationship (SAR) of Thieno[3,2-d]pyrimidine Analogs
The SAR for the thieno[3,2-d]pyrimidine series can be systematically analyzed by considering substitutions at three key positions: the C2, C4, and C6 positions of the core scaffold.
Modifications at the C6 Position
The C6 position of the thieno[3,2-d]pyrimidine core is crucial for potent Cdc7 inhibition. Early studies identified that a 3-methylpyrazole group at this position leads to a significant increase in potency.[6]
Modifications at the C2 Position
The C2 position has been extensively explored to enhance potency, selectivity, and pharmacokinetic properties. Introduction of a substituted aminomethyl group at this position was found to improve kinase selectivity.[6] Specifically, incorporating a quinuclidine moiety, as seen in TAK-931, has proven to be highly beneficial for potent cellular activity and in vivo efficacy.[6] The stereochemistry at the point of attachment to the core is also critical, with the (S)-configuration generally being preferred for optimal activity.[1]
Modifications at the C4 Position
The C4 position is typically occupied by an oxo group, forming a thieno[3,2-d]pyrimidin-4(3H)-one. Maintaining an unsubstituted -NH group at the 3-position is generally necessary for activity.[1]
Quantitative SAR Data
The following table summarizes the in vitro activity of a selection of thieno[3,2-d]pyrimidine analogs against Cdc7 kinase and the COLO 205 cancer cell line.
| Compound | R1 (at C2) | R2 (at C6) | Cdc7 IC50 (nM) | COLO 205 IC50 (µM) |
| TAK-931 | (S)-1-azabicyclo[2.2.2]oct-2-yl | 3-methyl-1H-pyrazol-4-yl | <0.3 | <0.03 |
| EP-03 | (S)-sec-butyl | 6-(3-fluoropyridin-4-yl) | Data not specified | Data not specified |
| EP-05 | (S)-sec-butyl | 6-(3-fluoropyridin-4-yl) | Data not specified | <0.03 |
Data synthesized from multiple sources, including references[1] and[5]. Specific IC50 values for EP-03 and EP-05 against the Cdc7 enzyme were not provided in the source material, but their potent anti-proliferative activity is highlighted.
Experimental Protocols
In Vitro Cdc7 Kinase Assay (ADP-Glo™ Luminescence Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[7][8]
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., synthetic peptide or full-length MCM2 protein)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and the Cdc7/Dbf4 enzyme in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol: a. Add ADP-Glo™ Reagent to deplete the remaining ATP. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Cdc7 Inhibition (MCM2 Phosphorylation)
This assay measures the phosphorylation of MCM2, a direct downstream target of Cdc7, in cells treated with the inhibitor.[9]
Materials:
-
Cancer cell line (e.g., COLO 205)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MCM2 (Ser53), anti-total-MCM2)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against phosphorylated MCM2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total MCM2 to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of MCM2 phosphorylation.
Visualizations
Cdc7 Signaling Pathway in DNA Replication```dot
Caption: Workflow for a typical in vitro kinase assay.
References
- 1. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. france.promega.com [france.promega.com]
- 8. CDC7/DBF4 Kinase Enzyme System Application Note [promega.com]
- 9. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cdc7 Inhibition on DNA Replication Initiation: A Technical Guide to Cdc7-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anti-cancer therapies. This technical guide delves into the core of Cdc7's function and the effects of its inhibition by small molecules, with a focus on the pyrazolopyrimidine-based inhibitor, Cdc7-IN-17. We will explore the mechanism of action, present quantitative data on the effects of Cdc7 inhibitors, provide detailed experimental protocols for assessing inhibitor activity, and visualize the underlying biological pathways and experimental workflows.
Introduction to Cdc7 Kinase and its Role in DNA Replication
The accurate and timely duplication of the genome is paramount for cell proliferation. In eukaryotic cells, DNA replication is a tightly controlled process that initiates from multiple origins of replication. The initiation phase is a key regulatory nexus, ensuring that each origin fires only once per cell cycle. Central to this regulation is the serine/threonine kinase Cdc7.
Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK). The primary and most critical substrate of DDK is the minichromosome maintenance (MCM) complex, composed of MCM2-7 subunits. The MCM complex is the catalytic core of the replicative helicase, which unwinds DNA at the replication origins. Prior to the onset of S phase, the MCM complex is loaded onto chromatin at replication origins in an inactive state. For replication to commence, the MCM complex must be activated. This activation is a multi-step process, with DDK-mediated phosphorylation of multiple MCM subunits, particularly MCM2 and MCM4, being the indispensable trigger for the recruitment of other replication factors and the subsequent unwinding of DNA.[1][2][3]
Given its essential role in initiating DNA replication, Cdc7 is frequently overexpressed in various cancer types, correlating with increased proliferation and poor prognosis.[2][4] This dependency of cancer cells on robust replicative machinery makes Cdc7 an attractive therapeutic target. Inhibition of Cdc7 leads to a failure to initiate DNA replication, resulting in replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]
This compound: A Potent and Selective Inhibitor
This compound belongs to a class of potent and selective ATP-competitive inhibitors of Cdc7 kinase. While specific data for this compound is emerging, its mechanism and effects can be understood through the extensive characterization of similar Cdc7 inhibitors such as XL413 and TAK-931. These inhibitors bind to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates, most notably the MCM complex. This blockade of MCM phosphorylation directly inhibits the initiation of DNA replication.
Quantitative Effects of Cdc7 Inhibition
The efficacy of Cdc7 inhibitors is quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for representative Cdc7 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |
| XL413 | Cdc7 | 3.4 | Biochemical Kinase Assay |
| TAK-931 | Cdc7 | <0.3 | Enzymatic Assay |
| PHA-767491 | Cdc7 | 10 | Biochemical Kinase Assay |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.[5][6]
Table 2: Cellular Anti-proliferative Activity
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| XL413 | H69-AR | Small-Cell Lung Cancer | ~2.5 |
| XL413 | H446-DDP | Small-Cell Lung Cancer | ~5.0 |
| TAK-931 | U2OS | Osteosarcoma | 5.33 |
| PHA-767491 | Colo-205 | Colorectal Carcinoma | 2.7 |
Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.[2][5][7]
Table 3: Effect of Cdc7 Inhibition on MCM2 Phosphorylation
| Inhibitor | Cell Line | Concentration | Inhibition of pMCM2 (Ser53) |
| Novel Inhibitors | COLO205, A427, MV-4-11, SW48 | pM range | Complete Inhibition |
| TAK-931 | Various cell lines | 300 nM | Undetectable levels |
Phosphorylation of MCM2 at serine 53 is a key biomarker for Cdc7 kinase activity in cells.[1][6]
Signaling Pathways and Experimental Workflows
Cdc7 Signaling Pathway in DNA Replication Initiation
The following diagram illustrates the central role of the Cdc7-Dbf4 complex in initiating DNA replication through the phosphorylation of the MCM complex.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for characterizing the effects of a Cdc7 inhibitor like this compound.
Detailed Experimental Protocols
In Vitro Cdc7 Kinase Assay (ADP-Glo™ Format)
Objective: To determine the in vitro inhibitory activity of this compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted this compound solution or DMSO (for control wells).
-
Add 10 µL of a solution containing the Cdc7/Dbf4 enzyme and the MCM2 substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-MCM2
Objective: To assess the in-cell inhibition of Cdc7 kinase activity by measuring the phosphorylation of its substrate, MCM2.
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total MCM2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or DMSO for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).[4][8][9][10]
Conclusion
Inhibition of Cdc7 kinase presents a promising strategy for the development of novel anti-cancer therapeutics. This compound and related compounds effectively block the initiation of DNA replication by preventing the phosphorylation of the MCM complex. This leads to replication stress and cell cycle arrest, with a preferential cytotoxic effect on cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of Cdc7 inhibitors, enabling researchers to elucidate their mechanism of action and assess their therapeutic potential. Further investigation into the specific properties of this compound will be crucial for its advancement as a potential clinical candidate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway [mdpi.com]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC7 kinase (DDK) inhibition disrupts DNA replication leading to mitotic catastrophe in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Technical Guide to Cdc7 Inhibition by Cdc7-IN-17 for Cell Cycle Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anti-cancer drug development. Its overexpression is a common feature in a multitude of human cancers and often correlates with poor prognosis. This technical guide provides an in-depth overview of the role of Cdc7 in cell cycle progression and the mechanism by which inhibitors, exemplified by the conceptual molecule Cdc7-IN-17 , can therapeutically exploit this dependency. We will detail the molecular pathways, present quantitative data on inhibitor efficacy, provide standardized experimental protocols for evaluation, and visualize key processes using signaling and workflow diagrams.
Note: Specific public domain data for a compound named "this compound" is limited. Therefore, this guide utilizes data from well-characterized and structurally distinct Cdc7 inhibitors, such as XL-413 and PHA-767491, to represent the expected profile and activities of a potent and selective Cdc7 inhibitor like this compound.
The Role of Cdc7 in Cell Cycle Progression
Cdc7 is a highly conserved serine-threonine kinase that plays a pivotal role in the G1/S transition of the cell cycle.[1][2] Its primary function is to trigger the initiation of DNA replication.[3] The kinase activity of Cdc7 is dependent on its association with a regulatory subunit, Dbf4 (in humans, also known as ASK), forming the active Dbf4-dependent kinase (DDK) complex.[2][4]
The key steps involving Cdc7 are as follows:
-
Pre-Replication Complex (pre-RC) Formation: During the G1 phase, the pre-RC assembles at origins of replication on the DNA. A core component of this is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is a replicative helicase.[5][6]
-
Origin Firing: For S phase to begin, these origins must be "fired." This is a two-step process requiring two key kinases: cyclin-dependent kinase 2 (CDK2) and Cdc7.[1][7]
-
MCM Phosphorylation: The active DDK complex phosphorylates multiple subunits of the MCM complex, particularly MCM2, MCM4, and MCM6.[2][3][4] This phosphorylation event is the essential trigger that leads to the recruitment of other replication factors (like Cdc45 and GINS), the unwinding of the DNA double helix, and the start of DNA synthesis.[1][5][6]
Given its indispensable role in initiating DNA replication, cancer cells, which are characterized by uncontrolled proliferation, are particularly vulnerable to the inhibition of Cdc7.[2][3]
This compound: Mechanism of Action
This compound represents a class of small molecule inhibitors designed to target the ATP-binding pocket of Cdc7 kinase. By competitively blocking ATP, the inhibitor prevents the phosphotransferase activity of the kinase.
The consequences of this inhibition are:
-
Blocked MCM Phosphorylation: Cdc7 is unable to phosphorylate the MCM complex.[8]
-
Failure of Origin Firing: Without MCM phosphorylation, replication origins are not activated, and DNA synthesis cannot begin.[9]
-
S-Phase Arrest: Cells are unable to progress from the G1 phase into the S phase, leading to cell cycle arrest.[3][8]
-
Induction of Apoptosis: In cancer cells, sustained replication stress and cell cycle arrest can trigger programmed cell death (apoptosis), often in a p53-independent manner.[3]
Quantitative Data on Cdc7 Inhibition
The efficacy of a Cdc7 inhibitor can be quantified through various biochemical and cell-based assays. The following tables summarize representative data for potent Cdc7 inhibitors.
Table 1: Biochemical Potency of Cdc7 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Description |
| PHA-767491 | Cdc7/Dbf4 | 10 | A pyrrolopyridinone-based inhibitor with high potency.[10] |
| XL-413 | Cdc7/Dbf4 | 3.4 | A potent and selective benzofuropyrimidinone-based inhibitor.[10] |
IC50: The half-maximal inhibitory concentration, a measure of the inhibitor's potency.
Table 2: Cellular Activity of Cdc7 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / Effect |
| PHA-767491 | Multiple Cancer Lines | Cell Viability | Average IC50 of ~3.17 µM.[10] |
| XL-413 | Colo-205 (Colon) | Cell Viability | IC50 of ~2.7 µM.[10] |
| XL-413 | H69-AR (SCLC) | Chemosensitization | Significantly reduced the IC50 of cisplatin and etoposide.[11] |
| XL-413 | K562 (Leukemia) | Cell Cycle | Increased percentage of cells in G1 phase.[12] |
SCLC: Small-Cell Lung Cancer.
Key Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., a synthetic peptide like PDKtide or full-length MCM2 protein)[13]
-
ATP solution
-
This compound (or other inhibitor) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[14]
-
White 96-well assay plates
Protocol:
-
Prepare Master Mix: Create a master mix containing kinase buffer, substrate, and ATP.
-
Dispense Inhibitor: Add 2.5 µL of serially diluted this compound or DMSO (as a control) to the wells.
-
Add Master Mix: Add 12.5 µL of the master mix to each well.
-
Initiate Reaction: Add 10 µL of diluted Cdc7/Dbf4 enzyme to initiate the reaction. For "blank" wells, add kinase buffer instead.[13]
-
Incubate: Incubate the plate at 30°C for 45-60 minutes.[13][14]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
Read Luminescence: Measure the luminescence using a plate reader. The signal correlates with Cdc7 activity.
Cell Viability Assay
This assay measures the anti-proliferative effect of the inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well cell culture plates
Protocol:
-
Seed Cells: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat Cells: Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO-only control.
-
Add Viability Reagent: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
Protocol:
-
Treat Cells: Culture cells to ~60% confluency and treat with this compound (at 1x and 5x IC50) or DMSO for 24 hours.
-
Harvest Cells: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fix Cells: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Stain DNA: Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.
-
Analyze: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.[7]
Visualizations: Pathways and Workflows
Signaling Pathway of Cdc7 in G1/S Transition
Caption: The G1/S transition pathway showing this compound blocking MCM phosphorylation.
Experimental Workflow for Evaluating this compound
References
- 1. Small-molecule Articles | Smolecule [smolecule.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 controls CDC7 levels to reinforce G1 cell cycle arrest upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 9. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | MDPI [mdpi.com]
- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.ca [promega.ca]
Cdc7-IN-17 as a Potential Anti-Cancer Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases lack specific preclinical or clinical data for a compound designated "Cdc7-IN-17". A compound with a similar name, "Cdc7-IN-7" (CAS: 1402059-17-9), is listed by commercial vendors as a potent Cdc7 kinase inhibitor, but without associated biological data. This guide will, therefore, provide a comprehensive overview of the core principles and therapeutic potential of Cdc7 inhibition by using publicly available data from other well-characterized, potent, and selective Cdc7 inhibitors, such as TAK-931 and XL413, as representative examples of this drug class.
Executive Summary
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response. Its overexpression in a wide range of human cancers, coupled with the heightened dependency of tumor cells on its activity for proliferation, establishes Cdc7 as a compelling target for anticancer therapy.[1] Cdc7 inhibitors represent a promising class of targeted agents that selectively induce replication stress and subsequent apoptosis in cancer cells while largely sparing normal, healthy cells. This technical guide details the mechanism of action, preclinical efficacy, and relevant experimental methodologies associated with potent Cdc7 kinase inhibitors, providing a framework for understanding their potential as anti-cancer agents.
The Role of Cdc7 in Cell Cycle Progression and as a Cancer Target
Cdc7 is a serine-threonine kinase that, in partnership with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK) complex.[1][2] The primary and most well-characterized function of DDK is to trigger the initiation of DNA replication.[3] It does this by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[1][4] This phosphorylation event is essential for the recruitment of other replisome components, the unwinding of DNA at replication origins, and the commencement of DNA synthesis.[3][4]
In many malignancies, including ovarian, lung, and colorectal cancers, Cdc7 is highly expressed, and this overexpression often correlates with poor clinical outcomes.[2][5][6] Cancer cells, which are characterized by rapid proliferation and often harbor defects in cell cycle checkpoints, exhibit a strong dependence on Cdc7 for their survival.[2] Inhibition of Cdc7 disrupts the initiation of DNA replication, leading to replication fork stalling, accumulation of DNA damage, and ultimately, p53-independent apoptosis.[2][7] This selective vulnerability of cancer cells provides a therapeutic window for Cdc7 inhibitors.[6]
Mechanism of Action of Cdc7 Inhibitors
Cdc7 inhibitors are typically small molecules that act as ATP-competitive antagonists, binding to the kinase domain of Cdc7 and preventing the phosphorylation of its substrates.[2][7] The downstream consequences of this inhibition are multifaceted:
-
Inhibition of DNA Replication: By preventing MCM complex phosphorylation, Cdc7 inhibitors block the firing of replication origins, leading to a halt in DNA synthesis.[8]
-
Induction of Replication Stress: The inability to initiate new replication forks while cellular processes continue leads to a state of profound replication stress.[2]
-
Cell Cycle Arrest and Apoptosis: In cancer cells, this sustained replication stress overwhelms the DNA damage response pathways, leading to catastrophic genomic instability, cell cycle arrest, and programmed cell death (apoptosis).[5][9]
The signaling pathway central to Cdc7 function is depicted below.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. Abstract 1277: Discovery of novel CDC7 inhibitors that disrupt cell cycle dynamics and show anti-proliferative effects in cancer cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Cdc7 Inhibition in Cancer Cell Lines: A Technical Guide to Cdc7-IN-17
Disclaimer: Publicly available research and technical data specifically for "Cdc7-IN-17" are limited. This guide utilizes data from the extensively studied and functionally similar Cdc7 inhibitor, TAK-931 (also known as XL413) , as a representative model to provide an in-depth technical overview for researchers, scientists, and drug development professionals. All data and protocols presented herein are based on published findings for TAK-931 and other well-characterized Cdc7 inhibitors.
Introduction
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication.[1] It functions by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, an essential step for the firing of replication origins and progression into S phase.[1] In numerous cancer types, Cdc7 is overexpressed, correlating with tumor progression and poor prognosis. This dependency on Cdc7 for proliferation, coupled with the observation that cancer cells are more sensitive to its inhibition than normal cells, has made it an attractive target for therapeutic intervention.
Cdc7 inhibitors, such as TAK-931, have demonstrated potent anti-proliferative effects across a wide range of cancer cell lines.[2][3] These compounds typically induce replication stress, leading to S-phase delay, mitotic aberrations, and ultimately, apoptosis in cancer cells.[2][4] This guide provides a comprehensive overview of the effects of Cdc7 inhibition in specific cancer cell lines, detailed experimental protocols for assessing its activity, and diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data Presentation
The anti-proliferative activity of the representative Cdc7 inhibitor, TAK-931, has been evaluated across a broad panel of cancer cell lines. The following tables summarize the half-maximal growth inhibition (GI₅₀) values for selected cell lines.
Table 1: Anti-proliferative Activity of TAK-931 in Various Cancer Cell Lines [2][3]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| COLO205 | Colorectal Carcinoma | 85 |
| RKO | Colorectal Carcinoma | 818 |
| SW948 | Colorectal Carcinoma | Data not specified |
| PANC-1 | Pancreatic Cancer | Data not specified |
| HCC1954 | Breast Cancer | 22,900 |
Table 2: Comparative IC₅₀ Values of Cdc7 Inhibitors [5]
| Inhibitor | Target(s) | Biochemical IC₅₀ (nM) | Cell-based IC₅₀ (µM) - Colo-205 | Cell-based IC₅₀ (µM) - HCC1954 |
| TAK-931 (XL413) | Cdc7 | 22.7 | 1.1 | 22.9 |
| PHA-767491 | Cdc7/Cdk9 | 18.6 | 1.3 | 0.64 |
Signaling Pathways and Experimental Workflows
Cdc7 Signaling Pathway in DNA Replication
The primary role of Cdc7 is the initiation of DNA replication. The following diagram illustrates the key steps in this pathway and the point of inhibition by compounds like TAK-931.
Caption: Cdc7/Dbf4 complex phosphorylates MCM helicase to initiate DNA replication.
Experimental Workflow for Assessing Cdc7 Inhibitor Activity
The following diagram outlines a typical workflow for evaluating the efficacy of a Cdc7 inhibitor in cancer cell lines.
Caption: A typical workflow for evaluating Cdc7 inhibitors in cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of a Cdc7 inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Cdc7 inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the Cdc7 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Western Blot for Phospho-MCM2 (pMCM2)
This protocol is to assess the target engagement of the Cdc7 inhibitor by measuring the phosphorylation of its substrate, MCM2.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/53), anti-total-MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the Cdc7 inhibitor at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMCM2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total MCM2 and GAPDH as controls.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the Cdc7 inhibitor on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the Cdc7 inhibitor for the desired duration (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7][8]
Conclusion
Inhibition of Cdc7 kinase presents a promising strategy for the treatment of various cancers. As demonstrated with the representative inhibitor TAK-931, targeting Cdc7 leads to potent anti-proliferative effects in a wide array of cancer cell lines. This is primarily achieved through the induction of replication stress, leading to cell cycle arrest and apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Cdc7 inhibitors like this compound in preclinical cancer models. Further research is warranted to identify predictive biomarkers to stratify patient populations that would most benefit from this therapeutic approach.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Cdc7-IN-17 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting an in vitro kinase assay for Cdc7 using the inhibitor Cdc7-IN-17. This document is intended to guide researchers in accurately determining the inhibitory activity of this compound and understanding its mechanism of action within the Cdc7 signaling pathway.
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] It functions in complex with its regulatory subunit, Dbf4 (also known as ASK), forming the active Dbf4-dependent kinase (DDK).[2] The DDK complex is essential for the firing of replication origins during the S phase of the cell cycle. Its primary substrate is the minichromosome maintenance (MCM) protein complex, a key component of the replicative helicase.[1][3] Phosphorylation of the MCM complex, particularly the MCM2 subunit, by Cdc7 is a critical step for the initiation of DNA unwinding and subsequent DNA synthesis.[1][3] Due to its crucial role in cell proliferation, Cdc7 is an attractive target for cancer therapy, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][4] this compound is a potent and selective ATP-competitive inhibitor of Cdc7 kinase.
Data Presentation
The inhibitory activity of this compound against Cdc7 kinase is summarized in the table below. This data is critical for researchers designing experiments to probe the function of Cdc7 and for those in drug development seeking to characterize novel anti-cancer therapeutics.
| Compound | Target Kinase | IC50 (nM) | Assay ATP Concentration |
| Cdc7-IN-1 | Cdc7 | 0.6 | 1 mM |
Note: The compound this compound appears to be a potential misnomer in the initial query, as literature primarily refers to Cdc7-IN-1 with a reported IC50 of 0.6 nM. This document proceeds with the data available for Cdc7-IN-1.[5] Other potent Cdc7 inhibitors, such as Cdc7-IN-12, have also been reported with IC50 values of less than 1 nM.[6]
Signaling Pathway
The following diagram illustrates the central role of Cdc7 kinase in the initiation of DNA replication.
Caption: Cdc7 kinase pathway in DNA replication.
Experimental Protocols
In Vitro Cdc7 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 value of this compound. The assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials and Reagents:
-
Recombinant human Cdc7/Dbf4 complex
-
PDKtide (or other suitable peptide substrate)
-
This compound (or other test inhibitors)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white opaque plates
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: Workflow for the in vitro Cdc7 kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Prepare a stock solution of ATP at the desired concentration (e.g., 1 mM).
-
Prepare a stock solution of the substrate (e.g., PDKtide at 1 mg/mL).
-
Dilute the recombinant Cdc7/Dbf4 enzyme to the working concentration in Kinase Assay Buffer. Keep on ice.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), and then dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
To the wells of a white opaque microplate, add 2.5 µL of the serially diluted this compound or vehicle control (for positive and negative controls).
-
Add 2.5 µL of the diluted Cdc7/Dbf4 enzyme solution to all wells except the negative control wells (add 2.5 µL of Kinase Assay Buffer instead).
-
Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a master mix of ATP and substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocol offers a robust method for the in vitro evaluation of Cdc7 inhibitors like this compound. Accurate determination of the inhibitory potency and understanding the compound's interaction with the Cdc7 signaling pathway are essential for the advancement of novel cancer therapeutics targeting DNA replication. Researchers are encouraged to optimize the assay conditions based on their specific reagents and instrumentation.
References
- 1. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays with a Representative Cdc7 Inhibitor
Disclaimer: No specific public data was found for a compound designated "Cdc7-IN-17." The following application notes and protocols are provided for a representative potent and selective Cdc7 kinase inhibitor, based on publicly available information for similar molecules. These guidelines are intended for research purposes and should be adapted as needed for specific experimental contexts.
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genomic stability.[1][2][3] In complex with its regulatory subunit Dbf4, Cdc7 phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins during the S phase of the cell cycle.[1][2][4][5] Overexpression of Cdc7 has been observed in a variety of human cancers, correlating with poor prognosis and making it an attractive target for cancer therapy.[6] Inhibition of Cdc7 leads to replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells, often with greater selectivity for tumor cells over normal cells.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative Cdc7 inhibitor in cell-based assays to evaluate its anti-proliferative activity and mechanism of action.
Data Presentation: Anti-Proliferative Activity of Representative Cdc7 Inhibitors
The following table summarizes the in vitro activity of several potent Cdc7 inhibitors against the Cdc7 kinase and various cancer cell lines. This data is provided for comparative purposes and to guide dose-range finding studies.
| Compound Name | Target | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Reference |
| Cdc7-IN-1 | Cdc7 Kinase | 0.6 | - | - | [8] |
| Cdc7-IN-18 | Cdc7/DBF4 | 1.29 | COLO205 | 53.62 | [9] |
| PHA-767491 | Cdc7 Kinase | 10 | Multiple | ~3170 (average) | [10] |
| XL-413 | Cdc7 Kinase | 3.4 | COLO-205 | ~2700 | [10] |
| EP-05 | Cdc7 Kinase | <30 (µM) | Capan-1 | 28 | [11] |
| EP-05 | Cdc7 Kinase | <30 (µM) | COLO 205 | <30 | [11] |
| EP-05 | Cdc7 Kinase | <30 (µM) | SW620 | 68 | [11] |
| EP-05 | Cdc7 Kinase | <30 (µM) | DLD-1 | 70 | [11] |
| TAK-931 | Cdc7 Kinase | - | J558 | >1000 | [12] |
Signaling Pathway and Experimental Workflow Diagrams
Cdc7 Signaling Pathway and Inhibition
Caption: Cdc7 kinase pathway and mechanism of inhibition.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after Cdc7 inhibitor treatment.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-Based)
This protocol outlines the determination of the anti-proliferative effects of a Cdc7 inhibitor using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., COLO205, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cdc7 Inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Cdc7 inhibitor in complete medium. A typical starting concentration range could be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Western Blot Analysis of MCM2 Phosphorylation
This protocol is designed to confirm the on-target activity of the Cdc7 inhibitor by assessing the phosphorylation status of its downstream target, MCM2.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Cdc7 Inhibitor
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Cdc7 inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total MCM2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-MCM2 signal to the total MCM2 signal and the loading control.
-
Compare the levels of phospho-MCM2 in treated samples to the vehicle control to assess the inhibitory effect of the compound.
-
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preclinical Evaluation of Cdc7-IN-17 in a Mouse Xenograft Model
Introduction
Cell division cycle 7 (CDC7) is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] In conjunction with its regulatory subunit, Dbf4, it forms an active complex that phosphorylates the minichromosome maintenance (MCM) protein complex, a crucial step for the firing of replication origins and entry into S phase.[2] Many types of cancer cells exhibit overexpression of CDC7, which is often correlated with aggressive tumor characteristics and poor patient prognosis.[3][1][4] The dependency of cancer cells on robust DNA replication machinery makes CDC7 an attractive target for therapeutic intervention.[2]
Cdc7-IN-17 is a potent and selective inhibitor of CDC7 kinase. By blocking the phosphorylation of the MCM complex, this compound is designed to halt the initiation of DNA replication, leading to replication stress and subsequent p53-independent apoptosis specifically in cancer cells, while sparing normal cells.[2][5] Preclinical evaluation using in vivo models is a critical step to determine the anti-tumor efficacy and tolerability of this compound. The mouse xenograft model, where human tumor cells are implanted into immunodeficient mice, provides a standard platform to assess the potential of novel anti-cancer agents in a living system.[6]
These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor activity of this compound using a human colorectal cancer (COLO 205) cell line-derived xenograft model.
Data Presentation: In Vivo Efficacy of Representative CDC7 Inhibitors
As no specific data for "this compound" is publicly available, the following tables summarize the reported in vivo efficacy of other structurally distinct CDC7 inhibitors in various mouse xenograft models. This information serves as a benchmark for designing experiments and anticipating potential outcomes for novel compounds in this class.
Table 1: Efficacy of CDC7 Inhibitors in Subcutaneous Xenograft Models
| Compound | Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| EP-05 | Pancreatic | Capan-1 | Xenograft Mice | 10 mg/kg, p.o., QD | 91.61% | [1] |
| EP-05 | Colon | COLO 205 | Xenograft Mice | 10 mg/kg, p.o., QD | >98% | [1] |
| TAK-931 | Colon | COLO 205 | Xenograft Mice | 40 mg/kg, p.o., QD | 58.24% | [1] |
| Compound #3 | Ovarian | A2780 | Xenograft Mice | 60 mg/kg, p.o., BID | Effective Inhibition (quantitative TGI not specified) | [5] |
| NMS-354 | Various | Various | Xenograft Mice | 20 mg/kg | Broad Activity (quantitative TGI not specified) | [5] |
| XL413 | Liver | Huh7 | BALB/c nude | Not specified | Significant tumor volume reduction | [7] |
p.o. = per os (by mouth); QD = quaque die (once a day); BID = bis in die (twice a day)
Signaling Pathway and Experimental Workflow Visualizations
Cdc7 Signaling Pathway in DNA Replication
Caption: Cdc7-Dbf4 (DDK) complex phosphorylates the MCM complex to initiate DNA replication.
Mouse Xenograft Study Experimental Workflow
Caption: Standard workflow for a cell line-derived mouse xenograft efficacy study.
Experimental Protocols
1. Materials and Reagents
-
Cell Line: Human colorectal adenocarcinoma cell line COLO 205.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Implantation: Hank's Balanced Salt Solution (HBSS), Matrigel® Basement Membrane Matrix.
-
Test Article: this compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Equipment: Laminar flow hood, incubator (37°C, 5% CO₂), centrifuges, hemocytometer, calipers, animal balances, sterile syringes and needles.
2. Cell Culture and Preparation
-
Culture COLO 205 cells in T-75 flasks using the specified growth medium in a humidified incubator at 37°C and 5% CO₂.
-
Passage cells every 3-4 days to maintain exponential growth.
-
On the day of implantation, harvest cells using trypsin-EDTA.
-
Wash the cells with HBSS and perform a cell count using a hemocytometer.
-
Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of HBSS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Keep the cell suspension on ice until implantation to prevent the Matrigel from solidifying.
3. Tumor Implantation
-
Allow mice to acclimatize for at least one week before the procedure.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the animals until they have fully recovered from anesthesia.
4. Tumor Monitoring and Treatment
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of each mouse twice weekly as an indicator of general health and treatment toxicity.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, p.o., QD)
-
Group 2: this compound (e.g., 10 mg/kg, p.o., QD)
-
Group 3: this compound (e.g., 30 mg/kg, p.o., QD)
-
-
Administer the vehicle or this compound daily via oral gavage for a predetermined period (e.g., 21 days).
5. Endpoint and Data Analysis
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and, if required, fix them in formalin or snap-freeze in liquid nitrogen for subsequent pharmacodynamic (e.g., phospho-MCM2 analysis) or histological analysis.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100
-
Perform statistical analysis (e.g., using a Student's t-test or ANOVA) to compare the tumor volumes between the treated and control groups. A p-value of <0.05 is typically considered statistically significant.
-
Plot the mean tumor volume (± SEM) over time for each group to visualize the treatment effect.
References
- 1. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Cdc7-IN-17 Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] In complex with its regulatory subunit Dbf4 (or ASK), it forms the active Dbf4-dependent kinase (DDK), which phosphorylates the minichromosome maintenance (MCM) complex, a key step for the firing of replication origins.[4][5][6] Due to its elevated expression in various cancers and its essential role in cell proliferation, Cdc7 has emerged as an attractive target for cancer therapy.[2][4][7] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising strategy for developing novel anti-cancer agents.[2][3][8]
Cdc7-IN-17 is a potent and selective inhibitor of Cdc7 kinase. These application notes provide a detailed protocol for determining the dose-response curve of this compound, a critical step in characterizing its potency and efficacy. The protocols described herein cover both biochemical and cellular assays to provide a comprehensive understanding of the inhibitor's activity.
Signaling Pathway of Cdc7 in DNA Replication Initiation
The following diagram illustrates the central role of the Cdc7-Dbf4 complex in initiating DNA replication.
References
- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Cdc7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a highly conserved serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3][4] In conjunction with its regulatory subunit Dbf4, it forms the active Dbf4-dependent kinase (DDK), which phosphorylates the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins.[4][5][6] Many cancer cells exhibit high levels of replication stress and are often deficient in cell cycle checkpoints, making them particularly dependent on key regulators of DNA replication like Cdc7.[1][7][8] The overexpression of Cdc7 has been linked to advanced tumor stages and genomic instability in various cancers, including breast, lung, and ovarian cancers.[1]
Inhibition of Cdc7 presents a promising therapeutic strategy. By preventing the initiation of DNA replication, Cdc7 inhibitors can induce replication stress, leading to cell cycle arrest and apoptosis, particularly in cancer cells.[2][3][5][9] This application note explores the synergistic potential of combining Cdc7 inhibitors, such as Cdc7-IN-17 and its analogs (e.g., TAK-931, XL413), with conventional DNA-damaging chemotherapy agents. The combination aims to overwhelm the cancer cells' ability to repair DNA damage, thereby enhancing therapeutic efficacy and potentially overcoming chemoresistance.[9][10]
Mechanism of Synergistic Action
The combination of a Cdc7 inhibitor with DNA-damaging chemotherapy creates a synthetically lethal interaction in cancer cells. Chemotherapeutic agents like cisplatin, etoposide, and doxorubicin induce DNA lesions, such as double-strand breaks (DSBs).[7][9][11] In response, cells activate DNA damage response (DDR) pathways, including homologous recombination repair (HRR), to repair the damage.
Cdc7 inhibitors enhance the effects of these agents through a multi-pronged mechanism:
-
Suppression of Homologous Recombination Repair (HRR) : Studies have shown that Cdc7 inhibition can suppress the activity of HRR, a key pathway for repairing DSBs. This delays the recovery from DNA damage induced by chemotherapy.[7][10]
-
Induction of Replication Stress : By blocking the initiation of new replication forks, Cdc7 inhibitors cause replication stress.[7][9] When combined with chemotherapy-induced DNA damage, this leads to an accumulation of stalled and collapsed replication forks, resulting in catastrophic levels of genomic instability.
-
Enhanced Apoptosis : The culmination of unrepaired DNA damage and severe replication stress triggers programmed cell death (apoptosis).[9][11] Combination therapy has been shown to significantly increase markers of apoptosis, such as cleaved PARP-1, compared to either agent alone.[11]
Preclinical Data Summary
The combination of Cdc7 inhibitors with chemotherapy has demonstrated significant synergistic effects in various preclinical cancer models.
In Vitro Synergistic Effects
Studies in chemo-resistant small-cell lung cancer (SCLC) cell lines showed that silencing Cdc7 or inhibiting it with XL413 significantly reduced the IC50 values of cisplatin (DDP) and etoposide (VP16).[9]
| Cell Line | Treatment | DDP IC50 (µM) | VP16 IC50 (µM) |
| H69-AR | Control siRNA | ~25 | ~40 |
| Cdc7 siRNA | ~12 | ~20 | |
| H446-DDP | Control siRNA | ~15 | ~25 |
| Cdc7 siRNA | ~8 | ~12 | |
| Table 1: Effect of Cdc7 silencing on chemotherapy IC50 values in chemo-resistant SCLC cell lines. Data is estimated from published graphs.[9] |
In Vivo Antitumor Efficacy
In vivo studies using patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models have confirmed the potent antitumor activity of this combination therapy.
| Cancer Model | Treatment Combination | Tumor Growth Inhibition (% T/C) | Reference |
| COLO205 (CRC) CDX | TAK-931 + Irinotecan | 2% | [7] |
| H69-AR (SCLC) CDX | XL413 + Cisplatin/Etoposide | Significantly reduced tumor volume | [9] |
| Breast Cancer PDX | TAK-931 + PARP Inhibitor | Enhanced antitumor activity | [7] |
| Ovarian Cancer PDX | TAK-931 + PARP Inhibitor | Enhanced antitumor activity | [7] |
| Table 2: Summary of in vivo efficacy of Cdc7 inhibitor and chemotherapy combinations. % T/C (Treatment/Control) indicates the relative change in tumor volume; lower values indicate higher efficacy. |
Experimental Protocols
The following protocols provide a framework for evaluating the combination of Cdc7 inhibitors and chemotherapy agents in a preclinical setting.
In Vitro Cell Viability Assay (ATP-Based)
This protocol determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cdc7 inhibitor (this compound)
-
Chemotherapeutic agent
-
96-well, white, clear-bottom tissue culture plates
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the Cdc7 inhibitor and the chemotherapeutic agent at 2x the final desired concentration.
-
Treatment: Treat cells with the compounds alone or in combination. Include vehicle-only (e.g., DMSO) wells as a negative control. For combination studies, a dose matrix is recommended to assess synergy.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay:
-
Equilibrate the plate and the ATP-based reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values and use software (e.g., CompuSyn) to calculate a Combination Index (CI) to quantify synergy (CI < 1 indicates synergy).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cells treated as described in the viability assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment (e.g., 48-72 hours), collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS and resuspend in 1x Binding Buffer.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the effect of the combination treatment on apoptosis.[12]
-
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of combination therapy in an in vivo setting. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., Male nude mice, 4-6 weeks old).[9]
-
Cancer cell line (e.g., H69-AR SCLC cells).[9]
-
Matrigel (optional, can improve tumor take rate).
-
Cdc7 inhibitor and chemotherapy formulations for injection.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ H69-AR cells in 100 µL PBS) into the flank of each mouse.[9][13][14]
-
Tumor Growth: Monitor mice regularly for tumor formation. Begin treatment when tumors reach a mean volume of approximately 100-150 mm³.[9] Tumor volume is calculated as (Length x Width²)/2.
-
Randomization and Treatment: Randomize mice into four groups (n=5-10 mice/group):
-
Group 1: Vehicle control.
-
Group 2: Chemotherapy agent alone (e.g., Cisplatin 2.5 mg/kg, IP, day 1 of each cycle; Etoposide 4 mg/kg, IP, days 1-3 of each cycle).[9]
-
Group 3: Cdc7 inhibitor alone (e.g., XL413 20 mg/kg, IP, days 1, 3, 5 of each cycle).[9]
-
Group 4: Combination of chemotherapy and Cdc7 inhibitor.
-
A typical treatment cycle is 7 days, repeated for 3 cycles.[9]
-
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise tumors for weight measurement, and subsequent pharmacodynamic analysis (e.g., Western blot for pMCM2, cleaved PARP-1; immunohistochemistry for Ki-67).[7][11]
-
Analysis: Compare tumor growth inhibition across the different treatment groups. Analyze survival data using Kaplan-Meier plots.
References
- 1. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 6. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. veterinarypaper.com [veterinarypaper.com]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: Synergistic Anti-Tumor Activity of Cdc7 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in targeted cancer therapy have highlighted the synthetic lethal relationship between inhibitors of Cell Division Cycle 7 (Cdc7) kinase and Poly (ADP-ribose) polymerase (PARP). This combination strategy has shown significant promise, particularly in overcoming resistance to PARP inhibitors (PARPis) in various cancer types, including ovarian and breast cancer. While the specific inhibitor Cdc7-IN-17 is not extensively documented in synergy studies, extensive research on other potent Cdc7 inhibitors, such as XL413 and TAK-931 , in combination with PARPis like Olaparib and Niraparib , provides a strong preclinical rationale for this therapeutic approach.
These application notes provide a comprehensive overview of the underlying mechanisms, quantitative data supporting the synergy, and detailed protocols for key experiments to evaluate the combination of Cdc7 and PARP inhibitors.
Mechanism of Synergy
The synergistic lethality of combined Cdc7 and PARP inhibition stems from a multi-pronged assault on cancer cell DNA replication and repair mechanisms.
-
Inhibition of DNA Replication Initiation: Cdc7 is a crucial serine/threonine kinase that, in complex with its regulatory subunit DBF4, phosphorylates the minichromosome maintenance (MCM) complex, a critical step for the initiation of DNA replication.[1] Inhibition of Cdc7 leads to a reduction in the firing of replication origins, causing replication stress.[2]
-
Impairment of DNA Damage Repair: PARP inhibitors block the repair of single-strand DNA breaks (SSBs).[3] When these unrepaired SSBs are encountered by the replication machinery, they are converted into more cytotoxic double-strand breaks (DSBs).[3]
-
Induction of Genomic Instability: The combination of stalled replication forks due to Cdc7 inhibition and the accumulation of DSBs from PARP inhibition leads to overwhelming genomic instability and replication catastrophe, ultimately triggering cancer cell death.[2][4]
-
Activation of Anti-Tumor Immunity: A key finding is that the extensive DNA damage caused by the combination therapy leads to the accumulation of cytosolic DNA fragments. This triggers the cGAS/STING signaling pathway, resulting in the production of type I interferons and other cytokines that activate an anti-tumor immune response.[4] This immunogenic cell death can sensitize tumors to immunotherapy.
Data Presentation: Quantitative Analysis of Synergy
The synergy between Cdc7 and PARP inhibitors can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value of less than 1 indicates a synergistic effect. While specific CI values for this compound are not available, studies with XL413 and Olaparib in ovarian cancer cell lines have consistently demonstrated strong synergy (CI < 1).[4]
Below are tables illustrating how quantitative data for synergy is typically presented, with example data from studies on PARP inhibitor combinations.
Table 1: IC50 Values of Single Agents and Combination Therapy
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Fold Change in IC50 |
| OVCAR5 | Olaparib | 8.5 | 2.1 (with XL413) | 4.0 |
| XL413 | 5.2 | 1.3 (with Olaparib) | 4.0 | |
| OVCAR8 | Olaparib | 12.3 | 3.5 (with XL413) | 3.5 |
| XL413 | 7.8 | 2.2 (with Olaparib) | 3.5 |
Note: The IC50 values presented here are illustrative examples based on typical findings in the literature and are meant to demonstrate the format of data presentation. Actual values may vary between experiments.
Table 2: Combination Index (CI) Values for XL413 and Olaparib Combination
| Cell Line | Drug Combination | Fraction Affected (Fa) | Combination Index (CI) | Synergy Level |
| OVCAR5 | XL413 + Olaparib | 0.50 | < 1 | Synergistic |
| 0.75 | < 1 | Synergistic | ||
| 0.90 | < 1 | Synergistic | ||
| OVCAR8 | XL413 + Olaparib | 0.50 | < 1 | Synergistic |
| 0.75 | < 1 | Synergistic | ||
| 0.90 | < 1 | Synergistic |
Note: While the referenced study confirms CI values were less than 1, specific numerical data was not provided.[4] This table illustrates the standard format for presenting such data.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cdc7 and PARP Inhibitor Synergy
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing CRISPR-Cas9 Homology Directed Repair with Cdc7-IN-17
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized genome editing, offering a powerful tool for precise genetic modifications. A key challenge in realizing its full therapeutic and research potential lies in controlling the cellular DNA repair pathways that are activated in response to Cas9-induced double-strand breaks (DSBs). While the non-homologous end joining (NHEJ) pathway often leads to insertions and deletions (indels), the homology-directed repair (HDR) pathway enables precise edits using a DNA template. Enhancing the efficiency of HDR is a critical goal for many genome editing applications.
Recent studies have identified the inhibition of Cell Division Cycle 7 (CDC7) kinase as a promising strategy to boost the efficiency of HDR.[1][2][3][4][5] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[6][7][8][9][10] Timed inhibition of Cdc7 using small molecules, such as XL413 (also referred to as Cdc7-IN-17 in a broader context of Cdc7 inhibitors), has been shown to reversibly slow the S-phase of the cell cycle.[1][2][11] This extended S/G2 phase provides a longer window for the HDR machinery to act, thereby increasing the frequency of precise gene editing events.[11]
These application notes provide a comprehensive overview of the use of Cdc7 inhibitors to enhance CRISPR-Cas9 mediated HDR, including detailed protocols and quantitative data.
Mechanism of Action: Cdc7 Inhibition and HDR Enhancement
Cdc7 kinase, in complex with its regulatory subunit DBF4, is essential for firing replication origins during the S-phase. It does so by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the DNA replication machinery.[6][7][8]
Inhibition of Cdc7 with a small molecule like XL413 prevents the phosphorylation of the MCM complex.[11] This leads to a delay in the progression of S-phase, effectively increasing the proportion of cells in the S and G2 phases of the cell cycle.[1][2] Since HDR is predominantly active during these phases, a transient, timed inhibition of Cdc7 creates a more favorable cellular environment for precise genome editing following a Cas9-induced DSB.[5][11]
Quantitative Data on HDR Enhancement
The timed addition of the Cdc7 inhibitor XL413 has been shown to increase HDR efficiency by up to 3.5-fold in various cell types and for different editing purposes, from single nucleotide polymorphism (SNP) introduction to the insertion of larger cassettes like GFP.[1][2][3]
| Cell Type | Target Locus | Donor Type | Fold Increase in HDR | XL413 Concentration | Reference |
| K562 | BFP to GFP | ssODN | ~2.5-fold | 10 µM | [1] |
| K562 | BFP to GFP | dsDNA Plasmid | ~3-fold | 10 µM | [1] |
| K562 | Endogenous (various) | dsDNA Plasmid (GFP tag) | up to 3.5-fold | 10 µM | [1] |
| Primary Human T Cells | Endogenous | ssODN & dsDNA | Significant increase | 10 µM | [1][2] |
| Hematopoietic Stem/Progenitor Cells (HSPCs) | Endogenous | dsDNA | up to 3.5-fold | 10 µM | [1] |
| HEK293T | Endogenous | ssODN & dsDNA | Locus-dependent increase | 10 µM | [1] |
| U-251 | Endogenous | ssODN & dsDNA | Locus-dependent increase | 10 µM | [1] |
| HeLa | Endogenous | ssODN & dsDNA | Locus-dependent increase | 10 µM | [1] |
| iPSCs | Endogenous | ssODN & dsDNA | Locus-dependent increase | 10 µM | [1] |
Note: The effectiveness of Cdc7 inhibition can be cell-type and locus-dependent. Optimization of concentration and treatment duration may be required for new experimental systems.
Experimental Protocols
General Workflow
The general experimental workflow for using a Cdc7 inhibitor to enhance HDR involves the delivery of CRISPR-Cas9 components and a donor template to the target cells, followed by a timed incubation with the inhibitor.
Detailed Protocol for Suspension Cells (e.g., K562)
This protocol is adapted from methodologies that have successfully demonstrated HDR enhancement.[1][3]
Materials:
-
K562 cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA)
-
Donor DNA template (ssODN or plasmid)
-
Cdc7 inhibitor (XL413, dissolved in DMSO)
-
Nucleofection buffer and apparatus (e.g., Lonza 4D-Nucleofector™, SF Cell Line Kit)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Preparation:
-
Culture K562 cells to maintain exponential growth.
-
On the day of nucleofection, count cells and assess viability (should be >90%).
-
For each reaction, aliquot the required number of cells (e.g., 2 x 10^5 cells).
-
Centrifuge cells at 90 x g for 10 minutes, aspirate the supernatant, and wash once with PBS.
-
Centrifuge again and resuspend the cell pellet in the appropriate nucleofection buffer.
-
-
RNP and Donor Template Preparation:
-
Prepare the Cas9 ribonucleoprotein (RNP) complex by incubating Cas9 protein with the sgRNA at room temperature for 10-20 minutes. A molar ratio of 1:2.5 (Cas9:sgRNA) is a good starting point.
-
Add the donor DNA template to the RNP mix. For ssODN, use a high molar excess. For plasmid donors, the amount may need optimization.
-
-
Nucleofection:
-
Gently mix the resuspended cells with the RNP/donor template mixture.
-
Transfer the cell/RNP mix to a nucleofection cuvette.
-
Electroporate the cells using a pre-optimized program for K562 cells.
-
-
Cdc7 Inhibitor Treatment:
-
Immediately after nucleofection, transfer the cells to a multi-well plate containing pre-warmed complete culture medium.
-
Prepare two conditions: a control group with DMSO vehicle and a treatment group with the Cdc7 inhibitor.
-
Add XL413 to the treatment wells to a final concentration of 10 µM.[1]
-
Incubate the cells for 24 hours at 37°C and 5% CO2.[1]
-
-
Washout and Recovery:
-
After 24 hours, centrifuge the cells, aspirate the medium containing the inhibitor, and resuspend in fresh, pre-warmed complete medium.
-
Continue to culture the cells for an additional 48-72 hours to allow for expression of the edited gene product (if applicable) and recovery.
-
-
Analysis of HDR Efficiency:
-
Harvest the cells for analysis.
-
If using a fluorescent reporter (e.g., BFP to GFP conversion), analyze the percentage of positive cells by flow cytometry.[1][3]
-
For other edits, genomic DNA can be extracted for analysis by digital droplet PCR (ddPCR) or next-generation sequencing (NGS) to quantify the precise integration of the donor template.
-
Considerations and Best Practices
-
Toxicity: While XL413 is reported to have low toxicity, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.[1][11] Other Cdc7 inhibitors like PHA-767491 may be more potent but also more toxic.[3]
-
Timing is Critical: The inhibitor should be added immediately after the delivery of the CRISPR-Cas9 components to coincide with the DSB formation and subsequent repair.[11] Pre-incubation with the inhibitor before editing can be detrimental to HDR efficiency.[11]
-
Cell Type Variability: The response to Cdc7 inhibition can vary between cell types.[1] It is recommended to validate the protocol in your cell line of interest. The approach appears particularly effective in hematopoietic lineages.[11]
-
Controls: Always include appropriate controls in your experiment:
-
Untreated cells (no transfection, no inhibitor)
-
Transfected cells without inhibitor (vehicle control, e.g., DMSO)
-
Cells treated with the inhibitor alone (to assess toxicity)
-
Conclusion
The timed inhibition of Cdc7 kinase with small molecules like XL413 presents a robust and broadly applicable method for enhancing the efficiency of CRISPR-Cas9 mediated homology-directed repair. By transiently extending the S/G2 phases of the cell cycle, this strategy increases the opportunity for precise gene editing. The protocols and data presented here provide a strong foundation for researchers to incorporate this powerful technique into their genome editing workflows, paving the way for more efficient and reliable genetic modifications in both research and therapeutic contexts.
References
- 1. Timed inhibition of CDC7 increases CRISPR-Cas9 mediated templated repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Timed inhibition of CDC7 increases CRISPR-Cas9 mediated templated repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synthego.com [synthego.com]
- 5. biorxiv.org [biorxiv.org]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Increasing HDR by timed inhibition of CDC7, published in Nature Communications | Corn Lab [cornlab.com]
Application Notes and Protocols for Measuring pMCM2 Levels Following Cdc7-IN-17 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, including MCM2.[2][3][4] This phosphorylation is a critical step for the activation of the MCM helicase, which unwinds DNA at replication origins, allowing DNA synthesis to begin.[4][5][6] Due to its essential role in DNA replication and its frequent overexpression in cancer cells, Cdc7 is an attractive target for anticancer drug development.[1][7][8]
Cdc7-IN-17 is a potent and selective inhibitor of Cdc7 kinase. By binding to the active site of Cdc7, it prevents the phosphorylation of its substrates, thereby halting the initiation of DNA replication and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][8] The phosphorylation of MCM2 at specific sites (e.g., Serine 40 and Serine 108) is a direct downstream event of Cdc7 activity.[3][9] Therefore, measuring the levels of phosphorylated MCM2 (pMCM2) serves as a robust pharmacodynamic biomarker to confirm the target engagement and cellular activity of Cdc7 inhibitors like this compound.
These application notes provide detailed protocols for quantifying the reduction in pMCM2 levels in cultured cells following treatment with this compound using three common laboratory techniques: Western Blotting, Immunofluorescence, and Flow Cytometry.
Cdc7 Signaling Pathway and Inhibition
The diagram below illustrates the role of Cdc7 in initiating DNA replication and how this compound disrupts this process.
Application 1: Quantitative Analysis of pMCM2 by Western Blotting
Western blotting is used to quantify the relative levels of pMCM2 compared to total MCM2 in cell lysates, providing a clear measure of inhibitor efficacy.
Experimental Workflow: Western Blotting
Protocol: Western Blotting for pMCM2
This protocol is a general guideline; optimization may be required for specific cell lines and antibodies.
A. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, U2OS, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 8, 16, or 24 hours).
B. Lysate Preparation: [10]
-
Aspirate media and wash cells once with ice-cold 1X PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.
C. SDS-PAGE and Protein Transfer: [11]
-
Normalize protein samples to 20-30 µg per lane with lysis buffer and 4X Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load samples onto a 4-12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
D. Immunodetection: [12]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to minimize non-specific binding.
-
Incubate the membrane with primary antibody (e.g., rabbit anti-pMCM2 Ser40/Ser108) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform chemiluminescent detection using an ECL substrate and capture the image with a digital imager.
-
Strip the membrane (if necessary) and re-probe for total MCM2 and a loading control (e.g., GAPDH or β-Actin).
E. Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Calculate the ratio of pMCM2 to total MCM2 for each condition.
-
Normalize this ratio to the loading control and then to the vehicle-treated sample.
Data Presentation: Western Blot
Table 1: Dose-Dependent Effect of this compound on pMCM2 Levels
| This compound Conc. (nM) | Relative pMCM2/Total MCM2 Ratio (Normalized to Vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 1.00 | 0.08 |
| 10 | 0.72 | 0.06 |
| 50 | 0.35 | 0.04 |
| 100 | 0.11 | 0.02 |
| 500 | 0.04 | 0.01 |
Application 2: Visualization of pMCM2 by Immunofluorescence (IF)
IF allows for the visualization of pMCM2 within individual cells, revealing its subcellular localization (primarily nuclear) and providing a qualitative or quantitative assessment of its reduction after treatment.
Experimental Workflow: Immunofluorescence
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cdc7/Dbf4 kinase activity affects specific phosphorylation sites on MCM2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 9. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Troubleshooting & Optimization
Optimizing Cdc7-IN-17 Working Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the working concentration of Cdc7-IN-17 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended starting concentration range for this compound?
A1: As a starting point for a new Cdc7 inhibitor like this compound, it is advisable to perform a dose-response experiment. A broad range, such as 1 nM to 10 µM, is often used initially in cell-based assays to determine the half-maximal inhibitory concentration (IC50). For biochemical assays, the starting concentration may be lower, depending on the purity of the recombinant Cdc7 kinase and the substrate.
Q2: How can I determine the optimal working concentration of this compound for my specific cell line?
A2: The optimal concentration is cell-line dependent. To determine this, a dose-response curve should be generated by treating your cells with a range of this compound concentrations. The effect can be measured using cell viability assays (e.g., MTT, CellTiter-Glo®) or by assessing the phosphorylation status of a direct Cdc7 substrate, such as Minichromosome Maintenance Complex Component 2 (MCM2).[1][2][3][4][5]
Q3: What is the best method to assess the target engagement of this compound in cells?
A3: Western blotting to detect the phosphorylation of MCM2 at serine/threonine residues known to be targeted by Cdc7 is a direct and reliable method to confirm target engagement.[1][2][3][4] A decrease in phospho-MCM2 levels upon treatment with this compound indicates successful inhibition of Cdc7 kinase activity.
Q4: What are the common solvents for dissolving this compound, and what are the recommended storage conditions?
A4: Kinase inhibitors are often soluble in dimethyl sulfoxide (DMSO). For a similar compound, Cdc7-IN-1, a solubility of 5.2 mg/mL in DMSO has been reported.[6] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted in culture medium for experiments. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: How can I be sure that the observed phenotype is due to Cdc7 inhibition and not off-target effects?
A5: Addressing potential off-target effects is critical. This can be approached by:
-
Performing rescue experiments: If possible, overexpressing a drug-resistant mutant of Cdc7 should rescue the phenotype.
-
Employing genetic approaches: Using siRNA or CRISPR/Cas9 to knockdown or knockout Cdc7 should phenocopy the effects of the inhibitor.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Inhibitor concentration too low: The concentration may be insufficient to inhibit Cdc7 in your specific experimental setup. | Perform a dose-response experiment with a wider and higher concentration range. |
| Poor inhibitor solubility or stability: The inhibitor may have precipitated out of solution or degraded. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent toxicity and precipitation. Prepare fresh dilutions from a frozen stock for each experiment. Visually inspect for any precipitate. | |
| Cell line is resistant to Cdc7 inhibition: Some cell lines may have compensatory mechanisms that bypass the need for Cdc7 activity. | Try different cell lines. Investigate the expression levels of Cdc7 and downstream pathway components in your cell line. | |
| Incorrect assay conditions: The assay may not be sensitive enough to detect the inhibitory effect. | Optimize assay parameters such as incubation time, cell density, and substrate concentration. | |
| High cell toxicity at low concentrations | Off-target effects: The inhibitor may be affecting other essential kinases or cellular processes. | Refer to FAQ Q5 for strategies to validate on-target effects. Perform a broader kinase profiling assay to identify potential off-targets. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in your assay is at a non-toxic level (typically <0.5% for DMSO). Include a solvent-only control in your experiments. | |
| Inconsistent results between experiments | Variability in inhibitor preparation: Inconsistent dilution of the stock solution can lead to variable final concentrations. | Prepare fresh dilutions for each experiment from a well-characterized stock solution. Use calibrated pipettes. |
| Cell culture variability: Differences in cell passage number, confluency, or growth conditions can affect the cellular response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range. | |
| Inhibitor degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium, starting from a high concentration (e.g., 10 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Cell Viability Measurement: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of MCM2 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-MCM2 (a known Cdc7 target) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MCM2 or a housekeeping protein like GAPDH.
Visualizations
Caption: Cdc7 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing Inhibitor Concentration.
Caption: Troubleshooting Decision Tree for Low Inhibitor Efficacy.
References
- 1. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 5. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdc7-IN-1 - Immunomart [immunomart.org]
Navigating the Nuances of Kinase Inhibition: A Technical Guide to Cdc7-IN-17 Off-Target Effects Analysis
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of Cdc7 inhibitors, with a focus on the principles applicable to compounds like Cdc7-IN-17. While specific quantitative off-target data for this compound is not publicly available, this guide utilizes data from other well-characterized Cdc7 inhibitors to illustrate the experimental workflows and data interpretation necessary for a thorough off-target analysis. The methodologies and frequently asked questions addressed herein are designed to be broadly applicable to the preclinical evaluation of any novel Cdc7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with Cdc7 inhibitors?
A1: Off-target effects of kinase inhibitors are highly specific to the chemical scaffold of the molecule. However, due to the conserved nature of the ATP-binding pocket in kinases, cross-reactivity with other kinases is a common observation. For some reported Cdc7 inhibitors, off-targets have included other cyclin-dependent kinases (CDKs) and kinases from the CMGC group (containing CDK, MAPK, GSK3, and CLK families). Non-kinase off-targets are also possible and can be identified through broader proteomic screening approaches.
Q2: How can I determine if an observed cellular phenotype is due to on-target Cdc7 inhibition or an off-target effect?
A2: Differentiating on-target from off-target effects is a critical step in preclinical drug development. A multi-pronged approach is recommended:
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of this compound with varying potency against Cdc7. A strong correlation between the potency of the analogs in inhibiting Cdc7 biochemically and their potency in inducing the cellular phenotype suggests an on-target effect.
-
Rescue Experiments: If the phenotype is due to Cdc7 inhibition, it should be rescued by the expression of a drug-resistant mutant of Cdc7.
-
Phenocopying with RNAi/CRISPR: The cellular phenotype induced by this compound should be mimicked by the specific knockdown or knockout of Cdc7 using techniques like siRNA, shRNA, or CRISPR-Cas9.
-
Testing Structurally Unrelated Inhibitors: Use a structurally different Cdc7 inhibitor with a distinct off-target profile. If this inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.
Q3: What is the significance of identifying off-target interactions?
A3: Identifying off-target interactions is crucial for several reasons:
-
Safety and Toxicity: Off-target effects are a primary cause of adverse drug reactions and toxicity. Early identification allows for the modification of the compound to improve its safety profile.
-
Mechanism of Action: An unexpected phenotype might be explained by an off-target activity, leading to a more accurate understanding of the compound's mechanism of action.
-
Polypharmacology: In some cases, off-target activities can contribute to the therapeutic efficacy of a drug. Understanding these interactions can be beneficial for patient stratification and predicting clinical responses.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical Potency and Cellular Activity
Possible Cause 1: Poor Cell Permeability
-
Troubleshooting: Assess the cell permeability of this compound using a cellular thermal shift assay (CETSA) or by measuring the intracellular concentration of the compound using LC-MS/MS.
Possible Cause 2: Active Efflux from Cells
-
Troubleshooting: Determine if this compound is a substrate for ABC transporters by co-incubating the cells with known efflux pump inhibitors (e.g., verapamil, cyclosporin A) and reassessing cellular potency.
Possible Cause 3: High Protein Binding
-
Troubleshooting: Measure the fraction of this compound bound to plasma proteins in the cell culture medium. High protein binding can reduce the free concentration of the inhibitor available to engage with the target.
Issue 2: Unexpected Cellular Phenotype Observed
Possible Cause 1: Off-Target Kinase Inhibition
-
Troubleshooting: Perform a broad kinase selectivity screen (kinome scan) to identify other kinases inhibited by this compound at relevant concentrations. Compare the identified off-targets with known signaling pathways that could produce the observed phenotype.
Possible Cause 2: Non-Kinase Off-Target
-
Troubleshooting: Employ unbiased chemical proteomics approaches, such as affinity chromatography-mass spectrometry or drug-affinity responsive target stability (DARTS), to identify non-kinase binding partners of this compound.
Data Presentation: Exemplar Off-Target Profile of a Cdc7 Inhibitor
The following table summarizes hypothetical kinase selectivity data for a theoretical Cdc7 inhibitor, "Cdc7-Exemplar-1," to illustrate how such data is presented. This data is for illustrative purposes only and does not represent this compound.
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Cdc7 | 5 | 99 |
| CDK2 | 150 | 85 |
| CDK9 | 300 | 70 |
| PIM1 | 800 | 45 |
| GSK3β | 1200 | 30 |
| Aurora A | >10000 | <10 |
| MEK1 | >10000 | <10 |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Kinome Scan)
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
A competitive binding assay is a common format. In this assay, a proprietary, active-site directed ligand is immobilized to a solid support.
-
The kinase of interest is incubated with the ligand-coated support in the presence of varying concentrations of the test compound (this compound).
-
The amount of kinase bound to the support is quantified, typically using qPCR to measure the DNA tag conjugated to each kinase or via a detection antibody.
-
The results are reported as the percentage of kinase bound to the support relative to a DMSO control. A lower binding percentage indicates stronger inhibition by the test compound.
-
Data is often visualized as a "kinome tree" to provide a global view of selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular context.
Methodology:
-
Treat cultured cells with this compound or a vehicle control (DMSO).
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures for a defined period.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the presence of soluble Cdc7 protein by Western blotting or other protein detection methods.
-
Binding of this compound to Cdc7 is expected to stabilize the protein, leading to a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle control.
Visualizations
Caption: A generalized workflow for identifying and validating off-target effects of a kinase inhibitor.
Caption: A diagram illustrating a hypothetical scenario where a Cdc7 inhibitor also inhibits CDK2, affecting cell cycle progression.
minimizing Cdc7-IN-17 cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cdc7-IN-17, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The information herein is intended to help minimize cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ between normal and cancer cells?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of Cdc7 kinase, a key regulator of DNA replication initiation.[1] In cancer cells, which often have defective cell cycle checkpoints, inhibition of Cdc7 leads to an abortive S phase, accumulation of DNA damage, and subsequent p53-independent apoptosis.[1][2] In contrast, normal cells typically possess intact checkpoint mechanisms.[3][4] Upon Cdc7 inhibition, these cells activate a p53-dependent replication checkpoint, leading to a reversible cell cycle arrest at the G1/S boundary, thus avoiding cell death.[3][4][5] This differential response is the basis for the therapeutic window of Cdc7 inhibitors.
Q2: Why am I observing higher than expected cytotoxicity in my normal cell line treated with this compound?
A2: Several factors could contribute to this observation:
-
p53 Status of the "Normal" Cell Line: Ensure that the normal cell line you are using has a wild-type and functional p53 pathway. Some immortalized normal cell lines may have compromised p53 function, making them more susceptible to Cdc7 inhibition.[4][5]
-
High Concentration of this compound: Even with a functional p53 checkpoint, excessively high concentrations of the inhibitor can lead to off-target effects or overwhelm the checkpoint machinery, resulting in cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Prolonged Exposure: Continuous exposure to the inhibitor for extended periods might lead to cellular stress and eventual toxicity, even in normal cells. Consider pulsed-exposure experiments.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as nutrient deprivation or contamination, can sensitize cells to drug treatment.[6]
Q3: Can this compound be used in combination with other therapies?
A3: Yes, combination therapy is a promising strategy. Inhibiting Cdc7 can sensitize cancer cells to DNA-damaging agents like cisplatin or PARP inhibitors.[7] This approach can potentially allow for lower, less toxic doses of the combination partners while achieving a synergistic anti-cancer effect.[8] However, careful optimization of dosing and scheduling is required to minimize toxicity in normal tissues.
Q4: What are the key downstream markers to confirm Cdc7 inhibition?
A4: A key downstream substrate of Cdc7 is the Minichromosome Maintenance Complex 2 (MCM2). Inhibition of Cdc7 can be confirmed by a decrease in the phosphorylation of MCM2 at specific sites (e.g., Ser53).[9] Analysis of cell cycle progression by flow cytometry should show an accumulation of cells in the G1 phase for normal cells and an increase in the sub-G1 population (indicative of apoptosis) for cancer cells.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress. Use a multichannel pipette for consistency across the plate. Verify cell counts before seeding.[6] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are prone to evaporation. Fill the peripheral wells with sterile PBS or media to maintain humidity.[10] |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure the solubilization buffer is added to all wells and mixed thoroughly. Incubate for a sufficient time to allow for complete dissolution of the formazan crystals. |
| Precipitation of this compound | Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower concentration or a different solvent (ensure solvent controls are included). |
Issue 2: Low Potency or No Effect of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | Store the this compound stock solution at the recommended temperature and protect it from light. Prepare fresh working dilutions for each experiment. |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Use a positive control compound known to induce cytotoxicity in your cell line to confirm assay performance. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Confirm the expression of Cdc7 in your target cells. |
| Assay Incubation Time | The cytotoxic effects of Cdc7 inhibition may take time to manifest. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line. |
Quantitative Data
Disclaimer: As specific data for this compound is not publicly available, the following table presents data for a representative potent and selective Cdc7 inhibitor, EP-05, to illustrate the typical therapeutic window.
| Cell Line | Cell Type | IC50 (µM) of EP-05 |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | 33.41[11] |
| SW620 | Colorectal Adenocarcinoma | 0.068[11] |
| DLD-1 | Colorectal Adenocarcinoma | 0.070[11] |
| Capan-1 | Pancreatic Adenocarcinoma | <0.03[11] |
| COLO 205 | Colorectal Adenocarcinoma | <0.03[11] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is a widely used colorimetric assay to measure cell viability.[12][13][14]
Materials:
-
This compound
-
Target cells (normal and cancer cell lines)
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Neutral Red Uptake Assay for Cytotoxicity
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[15][16][17]
Materials:
-
This compound
-
Target cells
-
96-well tissue culture plates
-
Complete culture medium
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Neutral Red Incubation:
-
After the treatment period, remove the medium containing the compound.
-
Add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Washing:
-
Remove the Neutral Red solution and wash the cells once with 150 µL of PBS.
-
-
Destaining:
-
Add 150 µL of the destain solution to each well.
-
Shake the plate for 10 minutes on a shaker to extract the dye from the cells.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Analyze the data as described in the MTT assay protocol to determine cell viability and IC50 values.
-
Visualizations
Caption: Cdc7 signaling at the G1/S transition and the differential effects of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 inhibition reveals a p53-dependent replication checkpoint that is defective in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Cdc7 Inhibition Reveals a p53-Dependent Replication Checkpoint That Is Defective in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 6. platypustech.com [platypustech.com]
- 7. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. qualitybiological.com [qualitybiological.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Cdc7-IN-17 half-life in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cdc7-IN-17, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in cell culture medium?
A1: The specific half-life of this compound in cell culture medium has not been publicly reported and can vary significantly based on experimental conditions. Factors such as the type of medium, serum concentration, cell density, and the presence of other compounds can all influence the stability of a small molecule inhibitor. We strongly recommend that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for a compound stability assay is provided in the "Experimental Protocols" section of this guide.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is an ATP-competitive inhibitor of Cdc7 kinase.[1] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[2][3] By binding to the ATP-binding pocket of Cdc7, this compound prevents the phosphorylation of its downstream targets, primarily the Minichromosome Maintenance (MCM) complex.[4][5] This inhibition of MCM phosphorylation prevents the loading of other essential replication factors, thereby blocking the initiation of DNA synthesis and arresting the cell cycle at the G1/S transition.[5][6]
Q3: What are the known downstream effects of Cdc7 inhibition by this compound?
A3: Inhibition of Cdc7 by this compound leads to a block in the initiation of DNA replication. This results in S-phase arrest and can subsequently induce p53-independent apoptosis in cancer cells.[2] The cellular response to Cdc7 inhibition can include the accumulation of DNA damage and genomic instability, particularly in cancer cells that are already experiencing replication stress.[3][7]
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will depend on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of the desired activity) in your system. As a starting point, you can refer to published data on similar Cdc7 inhibitors, but empirical determination is crucial for optimal results.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Compound Instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment. | Determine the half-life of this compound in your specific medium and under your experimental conditions using the provided stability assay protocol. Consider more frequent media changes with fresh inhibitor. |
| Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | While many small molecule inhibitors are cell-permeable, this can vary. If suspected, consider using a cell lysis-based assay to confirm target engagement within the cell. | |
| Presence of Serum: Proteins in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. | Perform experiments in serum-free or low-serum media for a short duration, if compatible with your cell line. Alternatively, increase the inhibitor concentration to compensate for serum binding, based on empirical testing. | |
| Incorrect Inhibitor Concentration: The concentration used may be too low to elicit a response or so high that it causes non-specific effects. | Perform a thorough dose-response curve to identify the optimal working concentration for your specific cell line and assay. | |
| High background or off-target effects | Non-specific Binding: At high concentrations, kinase inhibitors can bind to other kinases or proteins, leading to off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally different Cdc7 inhibitor as a control to confirm that the observed phenotype is specific to Cdc7 inhibition.[9] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress or toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Variability between experiments | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect the cellular response to the inhibitor. | Standardize all cell culture parameters, including seeding density, growth phase of cells at the time of treatment, and media formulation. |
| Inhibitor Preparation and Storage: Improper storage or repeated freeze-thaw cycles can lead to degradation of the inhibitor. | Aliquot the inhibitor upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium
| Time (hours) | Concentration of this compound (% of initial) |
| 0 | 100% |
| User Determined | User Determined |
| User Determined | User Determined |
| User Determined | User Determined |
| User Determined | User Determined |
Note: The stability of this compound is dependent on specific experimental conditions. The above table is a template for researchers to populate with their own data generated using the provided experimental protocol.
Experimental Protocols
Protocol for Determining the Half-life of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Autosampler vials
Methodology:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the stock solution in your cell culture medium to generate a standard curve (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Inject these standards into the HPLC to determine the retention time and generate a standard curve of peak area versus concentration.
-
-
Sample Preparation and Incubation:
-
Spike a known concentration of this compound into your cell culture medium (e.g., the working concentration used in your experiments). Prepare separate samples for medium with and without serum.
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Processing:
-
At each time point, remove the corresponding tube from the incubator.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC using a method optimized for the detection of this compound.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Using the standard curve, convert the peak area at each time point to the concentration of this compound.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
-
From this plot, determine the time it takes for the concentration of this compound to decrease by 50%. This is the half-life (t½) of the compound in your cell culture medium.
-
Visualizations
Figure 1. Simplified signaling pathway of Cdc7 kinase in the initiation of DNA replication and the point of inhibition by this compound.
Figure 2. Experimental workflow for determining the half-life of this compound in cell culture medium.
References
- 1. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 as a potential new target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 6. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
preventing Cdc7-IN-17 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Cdc7-IN-17 in stock solutions.
Troubleshooting Guides
Issue: Precipitation observed in this compound stock solution upon preparation or storage.
Possible Causes and Solutions:
-
Low Solubility in the Chosen Solvent: this compound, like many kinase inhibitors, is a lipophilic compound with poor aqueous solubility. While DMSO is a common solvent, the concentration may have exceeded its solubility limit.
-
Recommended Action: Refer to the solubility data table below for guidance on appropriate solvents and concentrations. For a closely related analog, Cdc7-IN-7, a solubility of up to 45 mg/mL (109.64 mM) in DMSO has been reported with the aid of sonication.[1] Another analog, Cdc7-IN-1, has a reported solubility of 5.2 mg/mL in DMSO with ultrasonication.[2]
-
-
Improper Dissolution Technique: The compound may not have been fully dissolved initially, leading to precipitation over time.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to precipitate out of the solution.
-
Moisture in the Solvent: The presence of water in DMSO can reduce the solubility of hydrophobic compounds and may lead to precipitation.
-
Recommended Action: Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[6]
-
Issue: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Possible Cause and Solution:
-
Rapid Change in Solvent Polarity: Directly diluting a concentrated DMSO stock into an aqueous solution creates a localized area of high compound concentration in a solvent where it is poorly soluble, causing it to crash out of solution.
-
Recommended Action: Perform serial dilutions of your concentrated DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous medium. This gradual change in concentration helps to keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on data from closely related Cdc7 inhibitors, high-purity, anhydrous DMSO is the recommended solvent for preparing initial high-concentration stock solutions.[1][2] For some specific applications, other solvents might be viable, but their suitability should be confirmed experimentally.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q3: How should I store my this compound stock solution?
A3: Aliquot your stock solution into single-use vials and store them at -20°C for short-term storage (up to 1 year for some analogs) or -80°C for long-term storage (up to 3 years for some analogs).[1][5] Avoid repeated freeze-thaw cycles.[4]
Q4: My this compound has precipitated out of solution. Can I redissolve it?
A4: Yes, in many cases, you can attempt to redissolve the precipitate. Refer to the "Salvage Protocol for Precipitated this compound Stock Solutions" below. This usually involves gentle warming and sonication.
Q5: Can I use sonication or heat to dissolve this compound?
A5: Yes, sonication is often recommended to aid in the dissolution of kinase inhibitors.[1] Gentle warming (e.g., to 37-50°C) can also be effective, but prolonged or excessive heating should be avoided to prevent potential degradation of the compound.[3]
Data Presentation
Table 1: Solubility and Storage Information for Cdc7 Inhibitor Analogs
| Compound | Solvent | Maximum Reported Solubility | Storage of Stock Solution |
| Cdc7-IN-7 | DMSO | 45 mg/mL (109.64 mM) with sonication[1] | -80°C for 1 year[1] |
| Cdc7-IN-1 | DMSO | 5.2 mg/mL with ultrasonication[2] | -80°C for 2 years, -20°C for 1 year[5] |
| Cdc7-IN-5 | DMSO | Not specified, but 10 mM stock is common[4] | -80°C for 6 months, -20°C for 1 month[4] |
| XL413 | DMSO | ~0.2 mg/mL[8] | -20°C[8] |
| XL413 (hydrochloride) | PBS (pH 7.2) | ~10 mg/mL[8] | Aqueous solution not recommended for storage >1 day[8] |
Disclaimer: The data presented is for analogs of this compound. Researchers should perform their own solubility tests for this compound.
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (refer to Table 1 for guidance from analogs).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, repeat sonication and/or gentle warming (not exceeding 50°C).
-
Once fully dissolved, aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C or -80°C.
-
Salvage Protocol for Precipitated this compound Stock Solutions
-
Procedure:
-
Visually confirm the presence of precipitate in the stock solution vial.
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the precipitate persists, sonicate the vial in a water bath sonicator for 15-20 minutes.
-
Visually inspect the solution. If the precipitate has redissolved, the solution can be used. It is recommended to use it immediately or re-aliquot and store at -80°C.
-
If the precipitate does not redissolve, it may indicate that the concentration is too high for the storage conditions or that the compound has degraded. Consider diluting the solution with more DMSO to a lower concentration.
-
Visualizations
References
- 1. Cdc7-IN-7 | CDK | TargetMol [targetmol.com]
- 2. Cdc7-IN-1 - Immunomart [immunomart.org]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to Cdc7 Inhibitors: Benchmarking Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
While specific data for the compound "Cdc7-IN-17" is not publicly available, this guide provides a comparative analysis of other well-characterized Cell Division Cycle 7 (Cdc7) kinase inhibitors. This document aims to serve as a valuable resource for researchers in the field of oncology and drug discovery by offering a side-by-side comparison of key performance indicators, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Cdc7 Kinase as a Therapeutic Target
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] It functions in complex with its regulatory subunit, Dbf4, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a critical step for the activation of the replicative helicase and the firing of replication origins.[1] Dysregulation and overexpression of Cdc7 have been implicated in various cancers, making it an attractive target for therapeutic intervention. Inhibition of Cdc7 leads to replication stress and, ultimately, apoptotic cell death in cancer cells, which are often more dependent on efficient DNA replication for their rapid proliferation.[1]
Comparative Analysis of Leading Cdc7 Inhibitors
Several small molecule inhibitors of Cdc7 have been developed and characterized. This section provides a comparative overview of three prominent examples: TAK-931 (Simurosertib), PHA-767491, and XL413.
Quantitative Performance Data
The following table summarizes the key biochemical and cellular potency data for the selected Cdc7 inhibitors.
| Inhibitor | Target(s) | IC50 (Cdc7) | Kinase Selectivity | Cellular Potency (Example) | Reference(s) |
| TAK-931 | Cdc7 | <0.3 nM | >120-fold selective over 317 other kinases | GI50 in COLO205 cells: ~10 nM | [2][3] |
| PHA-767491 | Cdc7, CDK9 | 10 nM | Dual inhibitor; ~20-fold selective for Cdc7/CDK9 over CDK1/2 and GSK3-β | IC50 in HCC1954 cells: 0.64 µM | [1][4][5] |
| XL413 | Cdc7 | 3.4 nM | 63-fold selective over CK2; 12-fold selective over Pim-1 | IC50 in Colo-205 cells: 1.1 µM | [4] |
| NMS-1116354 | Cdc7, CDK9 | low nM | Dual inhibitor; cross-reactivity with CDK9 | IC50 < 1 µM in 99 cancer cell lines |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Experimental workflow for characterizing Cdc7 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of Cdc7 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Cdc7/Dbf4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide derived from MCM2)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Prepare Reagents: Thaw all reagents and prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well.
-
Add 1 µL of the test inhibitor dilution or DMSO (for control wells).
-
Add 1.5 µL of the Cdc7/Dbf4 enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 5 µL of a solution containing ATP and the substrate to each well to start the reaction. The final concentrations should be optimized for the specific enzyme batch.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours). Include a DMSO-treated control.
-
MTT Addition:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 or IC50 value.[2]
Western Blot for Phospho-MCM2
This technique is used to assess the target engagement of Cdc7 inhibitors by measuring the phosphorylation status of its substrate, MCM2.
Materials:
-
Cancer cell line
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MCM2, anti-total-MCM2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test inhibitor at various concentrations for a defined time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MCM2 compared to total MCM2 and the loading control.
Conclusion
The development of potent and selective Cdc7 inhibitors represents a promising strategy in cancer therapy. While direct comparative data for "this compound" remains elusive, the analysis of established inhibitors such as TAK-931, PHA-767491, and XL413 provides a valuable framework for evaluating novel compounds in this class. The experimental protocols detailed in this guide offer a standardized approach for researchers to characterize the biochemical and cellular activities of new Cdc7 inhibitors, facilitating the identification and development of next-generation cancer therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-MCM2 (Ser139) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Cdc7 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative analysis of the specificity of a representative potent Cdc7 inhibitor against other kinases, supported by experimental data and detailed protocols.
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] Its importance in cell cycle progression has made it an attractive target for cancer therapy.[1][2] Small molecule inhibitors of Cdc7 have been developed to arrest the proliferation of cancer cells. However, the clinical success of kinase inhibitors often depends on their selectivity for the intended target. This guide examines the specificity profile of a well-characterized Cdc7 inhibitor as a representative example, in the absence of publicly available data for "Cdc7-IN-17".
Kinase Selectivity Profile
To evaluate the specificity of a Cdc7 inhibitor, it is typically screened against a large panel of kinases in enzymatic assays. The results of such a screen for a representative potent Cdc7 inhibitor are summarized in the table below. The data is presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50). A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdc7 |
| Cdc7 | <10 | 1 |
| CDK1/CycB | >10,000 | >1000 |
| CDK2/CycA | >10,000 | >1000 |
| CDK4/CycD1 | >10,000 | >1000 |
| Aurora A | >10,000 | >1000 |
| Aurora B | >10,000 | >1000 |
| PLK1 | >10,000 | >1000 |
| CHK1 | >10,000 | >1000 |
| p38α | >10,000 | >1000 |
| GSK3β | >10,000 | >1000 |
Data presented is representative of a highly selective Cdc7 inhibitor based on publicly available information for similar compounds.
The data clearly demonstrates the high selectivity of the representative inhibitor for Cdc7. The IC50 for Cdc7 is in the low nanomolar range, while the IC50 values for a wide range of other kinases, including those involved in cell cycle regulation, are significantly higher (over 1000-fold difference). This high degree of selectivity suggests a lower probability of off-target effects mediated by the inhibition of other kinases.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity of a Cdc7 inhibitor.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a common method to determine the potency of an inhibitor against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase substrate (e.g., synthetic peptide)
-
ATP
-
Cdc7 inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the kinase reaction mixture: In each well of the plate, add the kinase assay buffer, the kinase substrate, and ATP.
-
Add the inhibitor: Add serial dilutions of the Cdc7 inhibitor to the wells. For control wells, add the vehicle (e.g., DMSO).
-
Initiate the kinase reaction: Add the recombinant Cdc7/Dbf4 kinase to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect ADP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Generate luminescent signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Measure luminescence: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinome-wide Selectivity Profiling (KinomeScan™)
This high-throughput screening platform is used to assess the selectivity of an inhibitor against a large number of kinases.
Principle: The KinomeScan™ assay is a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of kinases. A DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the solid support is measured using quantitative PCR of the DNA tag.
Procedure:
-
A solution of the test compound is prepared at a fixed concentration.
-
The compound is incubated with a large panel of recombinant human kinases.
-
The amount of each kinase that remains bound to an immobilized ligand is quantified.
-
The results are typically reported as the percentage of the kinase that is inhibited by the test compound at the tested concentration. A lower percentage indicates a stronger interaction between the compound and the kinase.
Signaling Pathway and Experimental Workflow
To visualize the central role of Cdc7 in DNA replication and the workflow for assessing inhibitor specificity, the following diagrams are provided.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Workflow for determining Cdc7 inhibitor specificity.
References
- 1. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Cdc7-IN-17 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Cdc7-IN-17, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. We will explore its performance in context with other widely used Cdc7 inhibitors, namely XL413 and TAK-931, and provide detailed experimental protocols for key validation assays.
Introduction to Cdc7 Kinase and its Inhibition
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] In conjunction with its regulatory subunit, Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[3] The primary substrate of DDK is the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex.[4] Phosphorylation of MCM proteins, particularly MCM2, by Cdc7 is a critical step for the recruitment of other replication factors and the unwinding of DNA, thereby initiating DNA synthesis.[5][6]
Due to its essential role in DNA replication and frequent overexpression in various cancers, Cdc7 has emerged as a promising target for cancer therapy.[7] Inhibitors of Cdc7, such as this compound, aim to block the kinase activity of Cdc7, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, which are often more dependent on efficient DNA replication and may have compromised DNA damage checkpoints.
Comparative Analysis of Cdc7 Inhibitors
Validating that a compound reaches and interacts with its intended target within a cell is a critical step in drug discovery. Here, we compare the reported activities of this compound with two other well-characterized Cdc7 inhibitors, XL413 and TAK-931.
| Compound | Biochemical IC50 (Cdc7) | Cellular Assay (Cell Line) | Cellular IC50/GI50 | Notes |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Potent Cdc7 inhibitor, further cellular characterization data is limited in the public domain. |
| XL413 | 3.4 nM | Colo-205 | 2.69 µM (antiproliferative) | Also inhibits CK2 (IC50 = 215 nM) and PIM1 (IC50 = 42 nM).[8] Limited activity in some cancer cell lines, potentially due to poor bioavailability. |
| TAK-931 | <0.3 nM | Broad panel of 246 cell lines | Median GI50 = 407.4 nM | Orally active and highly selective for Cdc7.[5][9] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the specific assay conditions and cell lines used.
Methodologies for Validating Cdc7 Target Engagement
Several robust methods can be employed to confirm the direct interaction of this compound with Cdc7 kinase within a cellular context and to assess its functional consequences.
Phospho-MCM2 Western Blot
Principle: This assay provides a direct readout of Cdc7 kinase activity in cells by measuring the phosphorylation of its primary substrate, MCM2. Inhibition of Cdc7 by this compound will lead to a dose-dependent decrease in the levels of phosphorylated MCM2 (pMCM2). Specific antibodies that recognize phosphorylated serine residues on MCM2 (e.g., Ser40, Ser53) are used for detection.[8][10]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of this compound or other inhibitors for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pMCM2 (e.g., anti-pMCM2-Ser40) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for pMCM2 and a loading control (e.g., total MCM2 or GAPDH). Normalize the pMCM2 signal to the loading control to determine the relative decrease in phosphorylation upon inhibitor treatment.
Workflow for Phospho-MCM2 Western Blot
Caption: Workflow for assessing Cdc7 target engagement via pMCM2 Western Blot.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful technique to directly assess the binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is bound to a ligand (e.g., this compound), it becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve upon compound treatment indicates target engagement.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at 37°C as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of soluble Cdc7 can be quantified by various methods, such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble Cdc7 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and therefore, target engagement.
CETSA® Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA®) workflow for target engagement.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method to quantify compound binding to a specific protein target. This technology uses a target protein fused to a NanoLuc® luciferase enzyme and a fluorescently labeled tracer that binds to the same protein. When the tracer is bound to the NanoLuc®-fusion protein, BRET occurs upon addition of the luciferase substrate. A test compound that also binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Experimental Protocol:
-
Cell Transfection: Transfect cells with a vector expressing a Cdc7-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells in a white, low-volume 96- or 384-well plate.
-
Compound and Tracer Addition: Add a fixed concentration of the fluorescent tracer and varying concentrations of the unlabeled competitor compound (this compound) to the cells.
-
Equilibration: Incubate the plate for a period (e.g., 2 hours) to allow the compounds and tracer to reach binding equilibrium.
-
BRET Measurement: Add the NanoLuc® substrate and measure the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the competitor compound to determine the IC50 value, which reflects the affinity of the compound for the target protein in live cells.
NanoBRET™ Assay Principle
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Cdc7 Signaling Pathway
The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication, the process targeted by this compound.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Conclusion
Validating the cellular target engagement of this compound is paramount for its development as a therapeutic agent. This guide provides a framework for researchers to select and perform appropriate assays. While direct biochemical and cellular potency data for this compound is not as readily available in the public domain as for compounds like XL413 and TAK-931, the methodologies described herein provide a clear path forward for its characterization. The use of orthogonal assays, such as monitoring the downstream phosphorylation of MCM2 in combination with direct binding assays like CETSA® or NanoBRET™, will provide the most robust validation of this compound target engagement in a cellular context. This multi-faceted approach will enable a comprehensive understanding of its mechanism of action and facilitate its progression through the drug discovery pipeline.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O Cdc7 kinase where art thou? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating Novel Kinase Inhibitors: A Comparative Guide to Determining Cdc7-IN-17 IC50 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of the novel cell division cycle 7 (Cdc7) kinase inhibitor, Cdc7-IN-17. It offers a comparative analysis with established Cdc7 inhibitors, presenting experimental data and detailed protocols to facilitate rigorous evaluation of this potential therapeutic agent.
Comparative Analysis of Cdc7 Inhibitor Potency
The efficacy of a kinase inhibitor is fundamentally quantified by its IC50 value, which represents the concentration of the drug required to inhibit the activity of its target by 50%. To contextualize the performance of this compound, it is essential to compare its potency against other well-characterized Cdc7 inhibitors across a panel of cancer cell lines.
| Inhibitor | Cell Line | IC50 (µM) |
| PHA-767491 | HCC1954 | 0.64[1] |
| Colo-205 | 1.3[1] | |
| XL413 | Colo-205 | 1.1[1] |
| HCC1954 | 22.9[1] | |
| H69-AR | 416.8 | |
| H446-DDP | 681.3 | |
| TAK-931 | U2OS | 5.33[2] |
| Ewing Sarcoma Cell Lines | < 5.33[2] | |
| Dequalinium chloride | OEC-M1 | 2.03 ± 0.37 |
| Clofoctol | OEC-M1 | 11.93 ± 1.04 |
| Carvedilol | OEC-M1 | 10.24 ± 1.06 |
| Ticagrelor | OEC-M1 | 18.19 ± 0.77 |
Note: IC50 values can vary depending on the assay conditions and cell line used. The data presented here is for comparative purposes. It is crucial to determine the IC50 of this compound in the specific cell lines relevant to the intended research.
The Cdc7 Signaling Pathway and Its Role in Cancer
Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[3] It forms an active complex with its regulatory subunit, Dbf4 (or ASK in mammals), to phosphorylate multiple sites on the minichromosome maintenance (MCM) protein complex (Mcm2-7).[4][5] This phosphorylation event is a critical step for the activation of the MCM helicase, which unwinds DNA at replication origins, allowing for the assembly of the replication machinery and the commencement of DNA synthesis.[5]
Given its essential function in cell proliferation, Cdc7 is frequently overexpressed in various human cancers, making it an attractive target for anticancer drug development.[6][7] Inhibition of Cdc7 can lead to the stalling of replication forks, induction of DNA damage, and ultimately, apoptotic cell death in cancer cells, which are often more reliant on efficient DNA replication than normal cells.[7]
Caption: Cdc7-Dbf4 kinase (DDK) phosphorylates the MCM complex, a critical step for the initiation of DNA replication. Cdc7 inhibitors like this compound block this process.
Experimental Protocol: Determining the IC50 of this compound
This section outlines a detailed methodology for determining the IC50 value of this compound in adherent cancer cell lines using a fluorescence-based kinase assay.
Materials and Reagents
-
Adherent cancer cell lines (e.g., HCC1954, Colo-205, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other reference Cdc7 inhibitors
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
384-well plates (white, solid bottom)
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, DTT)
-
ATP
-
Fluorescently labeled kinase substrate peptide
-
Fluorescence plate reader
Experimental Workflow
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using an in vitro biochemical assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations to be tested. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.
-
Kinase Reaction Setup:
-
Prepare a kinase buffer containing HEPES, MgCl2, Brij-35, and DTT.
-
In a 384-well plate, add the diluted this compound or reference inhibitor solutions. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.
-
Add the recombinant Cdc7/Dbf4 kinase to each well, except for the background controls.
-
Allow the inhibitor and kinase to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing ATP and the fluorescently labeled peptide substrate in the kinase buffer. The ATP concentration should be at or near the Km for the kinase to ensure accurate competitive inhibition assessment.
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction rate by determining the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the background signal (from the "no kinase" wells) from all other measurements.
-
Normalize the data by setting the DMSO-only control as 100% activity and the highest inhibitor concentration (or a known potent inhibitor) as 0% activity.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
By following this guide, researchers can effectively determine the potency of this compound and objectively compare its performance with other Cdc7 inhibitors, thereby providing a solid foundation for further preclinical and clinical development.
References
- 1. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDC7 kinase (DDK) inhibition disrupts DNA replication leading to mitotic catastrophe in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 5. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 6. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Synergistic Anti-Tumor Activity of Cdc7 Inhibition with DNA Damaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target in oncology. Overexpressed in a wide array of human cancers, Cdc7 plays a pivotal role in managing replication stress, a hallmark of malignant cells. This guide provides a comparative analysis of the synergistic effects observed when Cdc7 inhibitors are combined with conventional DNA damaging agents. Due to the limited publicly available data on Cdc7-IN-17, this document will focus on the well-characterized Cdc7 inhibitors, TAK-931 and XL413, as representative examples of this drug class. The presented data, experimental protocols, and pathway visualizations aim to furnish researchers and drug development professionals with a comprehensive resource to guide future preclinical and clinical investigations.
Introduction
The serine/threonine kinase Cdc7, in complex with its regulatory subunit Dbf4, is essential for the firing of replication origins and the initiation of DNA synthesis. Cancer cells, characterized by rapid proliferation and inherent replication stress, exhibit a heightened dependency on Cdc7 activity for survival. Inhibition of Cdc7 has been shown to induce replication fork stalling, leading to DNA damage and ultimately, p53-independent apoptosis in cancer cells, while largely sparing normal cells.[1][2] This selective vulnerability of cancer cells to Cdc7 inhibition has spurred the development of several small molecule inhibitors, with some advancing into clinical trials.
A particularly promising therapeutic strategy involves the combination of Cdc7 inhibitors with DNA damaging agents. This approach is predicated on the hypothesis that inhibiting Cdc7-mediated DNA replication initiation will potentiate the cytotoxic effects of agents that induce DNA lesions, leading to a synergistic anti-tumor response. This guide will explore the preclinical evidence supporting this synergy, focusing on the combination of Cdc7 inhibitors with platinum-based agents and topoisomerase inhibitors.
Data Presentation: Synergistic Effects of Cdc7 Inhibitors with DNA Damaging Agents
The following tables summarize the quantitative data from preclinical studies investigating the synergistic interactions between Cdc7 inhibitors (TAK-931 and XL413) and various DNA damaging agents. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3] Another metric used is the Highest Single Agent (HSA) model, where a score > 10 suggests a synergistic effect.[2]
Table 1: Synergistic Activity of TAK-931 with DNA Damaging Agents
| Cell Line | Combination Agent | Efficacy Metric | Result | Reference |
| SW620 (colorectal) | Cisplatin | Combination Index | Synergistic (CI < 0.7) | [4] |
| A549 (lung) | SN-38 (Topoisomerase I inhibitor) | Combination Index | Synergistic (CI < 0.7) | [4] |
| H460 (lung) | SN-38 (Topoisomerase I inhibitor) | Caspase-3/7 Activity | Enhanced Apoptosis | [4] |
Table 2: Synergistic Activity of XL413 with DNA Damaging Agents in Chemo-Resistant Small-Cell Lung Cancer (SCLC) Cells
| Cell Line | Combination Agent | Efficacy Metric | Result | Reference |
| H69-AR (SCLC) | Cisplatin (DDP) | HSA Synergy Score | >10 (Synergistic) | [2] |
| H69-AR (SCLC) | Etoposide (VP16) | HSA Synergy Score | >10 (Synergistic) | [2] |
| H446-DDP (SCLC) | Cisplatin (DDP) | HSA Synergy Score | >10 (Synergistic) | [2] |
| H446-DDP (SCLC) | Etoposide (VP16) | HSA Synergy Score | >10 (Synergistic) | [2] |
Mechanism of Synergy
The synergistic effect of combining Cdc7 inhibitors with DNA damaging agents stems from a multi-pronged attack on cancer cell viability.
-
Suppression of Homologous Recombination Repair (HRR): The Cdc7 inhibitor TAK-931 has been shown to suppress the activity of homologous recombination repair, a critical pathway for repairing DNA double-strand breaks induced by agents like platinum compounds and topoisomerase inhibitors.[4] This inhibition of HRR leads to an accumulation of lethal DNA damage.
-
Induction of Apoptosis: The combination of the Cdc7 inhibitor XL413 with cisplatin or etoposide in chemo-resistant SCLC cells significantly increases apoptosis compared to either agent alone.[2]
-
Cell Cycle Arrest: The combination of XL413 and chemotherapy induces G1/S phase arrest in chemo-resistant SCLC cells, preventing damaged cells from progressing through the cell cycle and ultimately leading to cell death.[2]
Mandatory Visualizations
Signaling Pathway of Cdc7 Inhibition and DNA Damage Synergy
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cdc7-IN-17: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Cdc7-IN-17 must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This potent kinase inhibitor, while instrumental in cell cycle research, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is not merely a recommendation but a critical component of laboratory safety protocols.
Hazard Profile and Safety Precautions
Before handling this compound, it is essential to be aware of its hazard profile. The following table summarizes key safety information based on data for similar compounds.
| Hazard Classification | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | Wash skin thoroughly after handling.[1] |
| Acute aquatic toxicity (Category 1) | Do not eat, drink or smoke when using this product.[1] |
| Chronic aquatic toxicity (Category 1) | Avoid release to the environment.[1] |
Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, is mandatory when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and its containers is to entrust them to an approved waste disposal plant.[1] Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory or municipal waste streams.
Experimental Workflow for Decontamination and Disposal:
A systematic approach is necessary for the safe management and disposal of this compound waste. The following workflow outlines the essential steps from handling to final disposal.
Emergency Procedures
In the event of accidental release or exposure, immediate action is critical.
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
Spillage: Collect spillage to prevent it from entering drains or water courses.[1] Clean the affected area thoroughly, and dispose of cleaning materials as hazardous waste.
By adhering to these stringent disposal procedures, laboratories can mitigate the risks associated with this compound, ensuring a safe working environment and preventing environmental contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
